Technical Documentation Center

Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Ethyl (7Z)-4-Oxo-7-decenoate

Abstract This technical guide provides a comprehensive and scientifically rigorous protocol for the synthesis of Ethyl (7Z)-4-Oxo-7-decenoate, a specialty chemical with potential applications in pharmaceutical and flavor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive and scientifically rigorous protocol for the synthesis of Ethyl (7Z)-4-Oxo-7-decenoate, a specialty chemical with potential applications in pharmaceutical and flavor chemistry. The described synthetic pathway is designed for clarity, reproducibility, and high yield, with a focus on stereoselective control to achieve the desired (Z)-isomer. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into the mechanistic underpinnings of the key reactions, provide detailed step-by-step experimental procedures, and offer insights into the critical parameters that ensure a successful synthesis.

Introduction

The synthesis of medium-chain keto-esters with specific stereochemistry presents a significant challenge in organic chemistry. Ethyl (7Z)-4-Oxo-7-decenoate is a molecule of interest due to its unique structural features, which include a ketone, an ester, and a Z-configured double bond. These functional groups offer multiple points for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. This guide will detail a robust and efficient synthetic route to this target molecule, commencing from commercially available starting materials.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule, Ethyl (7Z)-4-Oxo-7-decenoate, suggests a convergent approach. The key disconnection is made at the C4-C5 bond, envisioning a nucleophilic acylation reaction. This strategy involves the preparation of a Grignard reagent from a C6 Z-alkenyl halide and its subsequent reaction with a C4 electrophile containing the ethyl ester functionality.

The proposed forward synthesis is outlined in the following workflow diagram:

Synthesis_Workflow cluster_precursor1 Synthesis of (Z)-1-bromo-2-hexene cluster_precursor2 Synthesis of Ethyl 4-chloro-4-oxobutanoate cluster_final_synthesis Final Assembly Hexynol 2-Hexyn-1-ol Z_Hexenol (Z)-2-Hexen-1-ol Hexynol->Z_Hexenol Lindlar's Catalyst, H2 Z_Bromohexene (Z)-1-bromo-2-hexene Z_Hexenol->Z_Bromohexene PBr3 or NBS/PPh3 Grignard (Z)-2-hexenylmagnesium bromide Z_Bromohexene->Grignard Mg, THF Succinic_Anhydride Succinic Anhydride Monoester Monoethyl succinate Succinic_Anhydride->Monoester Ethanol Acyl_Chloride Ethyl 4-chloro-4-oxobutanoate Monoester->Acyl_Chloride SOCl2 Target Ethyl (7Z)-4-Oxo-7-decenoate Acyl_Chloride->Target Acylation Grignard->Target

Figure 1: Proposed synthetic workflow for Ethyl (7Z)-4-Oxo-7-decenoate.

Experimental Protocols

Synthesis of (Z)-1-bromo-2-hexene

The stereoselective synthesis of the (Z)-alkenyl bromide is a critical step that dictates the stereochemistry of the final product. This is achieved through a two-step process involving the partial hydrogenation of an alkyne followed by bromination.

Step 1: Synthesis of (Z)-2-Hexen-1-ol

The Z-alkene is prepared by the stereoselective reduction of 2-hexyn-1-ol using Lindlar's catalyst. This catalyst, typically palladium on calcium carbonate poisoned with lead acetate and quinoline, ensures the hydrogenation proceeds to the cis-alkene without over-reduction to the alkane.[1]

  • Materials:

    • 2-Hexyn-1-ol

    • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

    • Quinoline

    • Hydrogen gas

    • Methanol (anhydrous)

  • Procedure:

    • A solution of 2-hexyn-1-ol in anhydrous methanol is placed in a hydrogenation flask.

    • Lindlar's catalyst and a small amount of quinoline are added to the solution.

    • The flask is evacuated and filled with hydrogen gas (balloon pressure).

    • The reaction mixture is stirred vigorously at room temperature and monitored by TLC or GC until the starting material is consumed.

    • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

    • The solvent is removed under reduced pressure to yield crude (Z)-2-hexen-1-ol, which can be purified by distillation.

Step 2: Synthesis of (Z)-1-bromo-2-hexene

The conversion of the (Z)-alkenol to the corresponding bromide can be achieved using various brominating agents. A common and effective method is the use of phosphorus tribromide (PBr₃) or a combination of N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃).[2]

  • Materials:

    • (Z)-2-Hexen-1-ol

    • Phosphorus tribromide (PBr₃) or N-Bromosuccinimide and Triphenylphosphine

    • Anhydrous diethyl ether or dichloromethane

  • Procedure (using PBr₃):

    • A solution of (Z)-2-hexen-1-ol in anhydrous diethyl ether is cooled to 0 °C in an ice bath.

    • Phosphorus tribromide is added dropwise with stirring.

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

    • The reaction is quenched by the slow addition of water.

    • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure, and the resulting (Z)-1-bromo-2-hexene is purified by vacuum distillation.[2]

Synthesis of Ethyl 4-chloro-4-oxobutanoate

This electrophilic coupling partner is prepared from succinic anhydride in two steps.

Step 1: Synthesis of Monoethyl succinate

  • Materials:

    • Succinic anhydride

    • Anhydrous ethanol

  • Procedure:

    • Succinic anhydride is dissolved in an excess of anhydrous ethanol.

    • The mixture is heated at reflux for several hours.

    • The excess ethanol is removed under reduced pressure to yield monoethyl succinate.

Step 2: Synthesis of Ethyl 4-chloro-4-oxobutanoate

  • Materials:

    • Monoethyl succinate

    • Thionyl chloride (SOCl₂)

  • Procedure:

    • Monoethyl succinate is carefully reacted with an excess of thionyl chloride.

    • The reaction mixture is gently warmed to drive the reaction to completion, with the evolution of SO₂ and HCl gas.

    • After the reaction is complete, the excess thionyl chloride is removed by distillation, followed by vacuum distillation of the residue to obtain pure ethyl 4-chloro-4-oxobutanoate.[3]

Grignard Reaction and Final Synthesis

The final step involves the formation of a Grignard reagent from (Z)-1-bromo-2-hexene and its subsequent acylation.

  • Materials:

    • (Z)-1-bromo-2-hexene

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (THF)

    • Ethyl 4-chloro-4-oxobutanoate

    • Iodine (for initiation)

  • Procedure:

    • Magnesium turnings are placed in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

    • A small crystal of iodine is added to activate the magnesium.

    • A solution of (Z)-1-bromo-2-hexene in anhydrous THF is added dropwise to initiate the Grignard reagent formation.[4][5]

    • Once the reaction has started (indicated by a color change and gentle reflux), the remaining solution of the bromide is added at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is stirred until the magnesium is consumed.

    • In a separate flask, a solution of ethyl 4-chloro-4-oxobutanoate in anhydrous THF is cooled to -78 °C (dry ice/acetone bath).

    • The freshly prepared Grignard reagent is added slowly to the cold solution of the acyl chloride.[6]

    • The reaction mixture is stirred at -78 °C for a few hours and then allowed to warm to room temperature overnight.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to yield pure Ethyl (7Z)-4-Oxo-7-decenoate.

Quantitative Data Summary

Reactant Molar Mass ( g/mol ) Equivalents Amount
2-Hexyn-1-ol98.141.0
Lindlar's Catalyst-catalytic
(Z)-2-Hexen-1-ol100.161.0
Phosphorus tribromide270.690.4
Succinic anhydride100.071.0
Ethanol46.07excess
Thionyl chloride118.97excess
(Z)-1-bromo-2-hexene163.051.1
Magnesium turnings24.311.2
Ethyl 4-chloro-4-oxobutanoate164.591.0

Mechanistic Insights

The key to the stereoselectivity of this synthesis lies in the Lindlar hydrogenation and the subsequent Grignard reaction.

Mechanism cluster_grignard Grignard Reagent Formation and Acylation Bromoalkene (Z)-R-Br Grignard (Z)-R-MgBr Bromoalkene->Grignard THF Mg Mg Mg->Grignard Tetrahedral_Intermediate Tetrahedral Intermediate Grignard->Tetrahedral_Intermediate Nucleophilic Attack Acyl_Chloride EtOOC-(CH2)2-COCl Acyl_Chloride->Tetrahedral_Intermediate Product Ethyl (7Z)-4-Oxo-7-decenoate Tetrahedral_Intermediate->Product Collapse & Cl- elimination

Figure 2: Mechanism of the Grignard Reaction and Acylation.

The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride.[5] This forms a tetrahedral intermediate which then collapses, eliminating the chloride ion to form the ketone. The reaction is typically carried out at low temperatures to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the newly formed ketone.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of Ethyl (7Z)-4-Oxo-7-decenoate. By carefully controlling the stereochemistry of the alkenyl bromide precursor and optimizing the conditions for the Grignard coupling, high yields of the desired Z-isomer can be achieved. This protocol is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate modifications. The principles and techniques described herein are broadly applicable to the synthesis of other complex organic molecules.

References

  • Wittig reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved from [Link]

  • Aldehydes and Ketones to Alkenes: Wittig Reaction Overview - JoVE. (2025, May 22). Retrieved from [Link]

  • Wittig Reaction - Common Conditions. (n.d.). Retrieved from [Link]

  • Synthesis route of E0199: (A) Ethyl 4-chloro-4-oxobutanoate (SM2),... - ResearchGate. (n.d.). Retrieved from [Link]

  • Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - PMC. (2023, January 13). Retrieved from [Link]

  • A Novel Asymmetric Synthesis of S-(+)-2-Amino-4-Phosphonobutanoic Acid. (2006, September 23). Retrieved from [Link]

  • The Z-selective Wittig reaction. (2025, July 8). Retrieved from [Link]

  • Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Wittig Reaction | Chem-Station Int. Ed. (2024, April 6). Retrieved from [Link]

  • 1-bromo-2-hexyne - C6H9Br, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). Retrieved from [Link]

  • 3 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 1-Bromo-2-hexene - LookChem. (n.d.). Retrieved from [Link]

  • In Focus: 1-Bromohexane - ExSyn. (2023, September 21). Retrieved from [Link]

  • Suggest a reasonable strategy for the synthesis of 1-bromo-2-methylcyclohexane from... - Homework.Study.com. (n.d.). Retrieved from [Link]

  • 1-BROMOHEXANE |. (n.d.). Retrieved from [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved from [Link]

  • CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents. (n.d.).
  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14). Retrieved from [Link]

  • Grignard Reagents in Organic Synthesis | PDF | Ester | Ketone - Scribd. (n.d.). Retrieved from [Link]

Sources

Exploratory

Characterization and Applications of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester: A Technical Guide

Executive Summary In the realm of synthetic organic chemistry and agricultural biologicals, Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester (CAS Registry Number: 63095-32-9) stands out as a critical, high-value intermediate. Alth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of synthetic organic chemistry and agricultural biologicals, Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester (CAS Registry Number: 63095-32-9) stands out as a critical, high-value intermediate. Although its commercial nomenclature utilizes the term "decanoic" (typically denoting a saturated aliphatic chain), the explicit "(7Z)" designation correctly identifies it as an unsaturated decenoate derivative.

As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic linchpin in the synthesis of jasmonate-class signaling molecules. This guide provides an authoritative, deep-dive characterization of its physicochemical properties, the mechanistic causality behind its synthesis, and self-validating protocols for its isolation and downstream application in producing γ -jasmolactone.

Physicochemical Profiling

Accurate analytical characterization requires a foundational understanding of the molecule's physical and structural parameters. The table below consolidates the quantitative data essential for chromatographic tracking and stoichiometric calculations.

ParameterValue / Description
Chemical Name Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester
Common Synonyms Ethyl (Z)-4-oxo-7-decenoate
CAS Registry Number 1[1]
Molecular Formula C₁₂H₂₀O₃
Molecular Weight 212.29 g/mol
Structural Features C4 Ketone, C7 cis-Alkene (Z-geometry), Ethyl Ester
Physical State Colorless to pale yellow oil
Solubility Soluble in Tetrahydrofuran (THF), Chloroform, and Ethanol

Mechanistic Pathway: Copper-Mediated Synthesis

The construction of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester relies heavily on a highly regioselective carbon-carbon bond formation. The industry standard utilizes a2[2].

Causality in Catalyst Selection: Reacting a 3-carboalkoxypropionyl halide (or succinic anhydride) directly with a Grignard reagent like (Z)-3-hexenylmagnesium halide typically results in over-alkylation, converting the intended ketone into a tertiary alcohol. By introducing a copper catalyst (such as CuBr or CuI), the hard Grignard reagent is transmetalated into a "softer" organocuprate intermediate. This softer nucleophile exhibits strict selectivity for the acyl halide/anhydride, cleanly yielding the target C4 ketone without disrupting the delicate 7Z double bond.

Synthesis A 3-Carboalkoxypropionyl Halide C Cu-Catalyzed Grignard Reaction A->C B (Z)-3-Hexenylmagnesium Halide B->C D Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester C->D THF, -20°C

Synthesis workflow of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester via Cu-catalyzed Grignard reaction.

Validated Experimental Protocols

To ensure uncompromising scientific integrity, the following methodologies are designed as self-validating systems. Each step contains an observable checkpoint to guarantee the reaction is proceeding as intended.

Protocol A: Synthesis and Isolation
  • Catalyst Preparation: Suspend 0.05 equivalents of CuBr in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reactor to -20°C.

    • Causality: Maintaining a sub-zero temperature prevents thermal degradation of the organocuprate and controls the exothermicity of the coupling.

  • Electrophile Addition: Add 1.0 equivalent of the succinic anhydride derivative to the suspension.

  • Nucleophile Addition: Introduce a solution of (Z)-3-hexenylmagnesium halide dropwise over 2 hours while strictly maintaining the -20°C internal temperature.

  • Quenching & Phase Separation (Self-Validation): Quench the reaction by adding 1N HCl until the aqueous layer reaches pH 2.

    • Validation Checkpoint: A successful quench is visually confirmed when the initial cloudy magnesium emulsion resolves completely into two distinct, clear liquid phases. If an emulsion persists, the aqueous layer is insufficiently acidic.

  • Extraction: Extract the organic layer with chloroform, wash with saturated brine, and dry over anhydrous sodium sulfate before solvent evaporation.

Protocol B: Analytical Characterization (GC-MS)
  • Sample Preparation: Dilute the crude ester in GC-grade hexane (1 mg/mL).

  • Temperature Programming: Inject 1 µL into a non-polar capillary column. Use a low-ramp temperature program (e.g., 60°C hold for 2 mins, ramp at 5°C/min to 250°C).

    • Causality: The 7Z double bond is thermodynamically less stable than its E-isomer and is prone to isomerization at high thermal loads. A gentle ramp ensures the Z/E ratio remains unperturbed during analysis.

  • Mass Spectrometry (Self-Validation):

    • Validation Checkpoint: Identify the molecular ion peak at m/z 212. The presence of a single, sharp chromatographic peak validates the isomeric purity of the (7Z) configuration.

Downstream Applications: Jasmonate Signaling & Lactonization

Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester is rarely an end-product. It is primarily utilized as the backbone for synthesizing γ -jasmolactone, a critical signaling molecule involved in 3[3].

Protocol C: Conversion to γ -Jasmolactone

As outlined in established4[4], the ester must undergo simultaneous hydrolysis and reduction.

  • Hydrolysis/Reduction: Add the ester dropwise into an aqueous solution of sodium borohydride (NaBH₄) made basic with sodium hydroxide.

    • Causality: The alkaline environment hydrolyzes the ethyl ester to a carboxylate salt, while NaBH₄ selectively reduces the C4 ketone to a hydroxyl group, yielding 4-hydroxy-7-decenoic acid.

  • Acid-Catalyzed Cyclization: Adjust the pH to 1 using 45% sulfuric acid and heat to 70°C for 2 hours.

    • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The complete disappearance of the highly polar hydroxy-acid spot and the emergence of a less polar, UV-active lactone spot confirms successful intramolecular ring closure.

Signaling Ester Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester Lactone gamma-Jasmolactone Ester->Lactone Hydrolysis & Reduction Receptor Jasmonate Receptor (COI1 Complex) Lactone->Receptor Receptor Binding Defense Plant Defense & Secondary Metabolites Receptor->Defense Signal Transduction

Downstream conversion to jasmolactone and subsequent activation of plant defense signaling.

Conclusion

Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester is a masterclass in synthetic intermediate design. By leveraging copper-catalyzed Grignard methodologies, chemists can achieve the strict regioselectivity required to preserve its crucial 7Z alkene geometry. The self-validating protocols provided herein ensure that researchers can reliably isolate this compound and seamlessly transition it into the synthesis of jasmonates, empowering advancements in both the fragrance industry and agricultural biotechnology.

References

  • Benchchem - 5-Hydroxy-8-undecenoic acid delta-lactone, (8Z)- Source:[2]

  • Smolecule - Buy Jasmolactone | 32764-98-0 Source:[3]

  • Google Patents - WO2004043942A1 - Process for producing ϝ-jasmolactone Source:[4]

  • Patsnap - Gamma-3-hexenyl-gamma-butyrolactone synthesis method Source:[5]

  • Gentaur - 16-Oxo-dehydro Epiandrosterone (Technical Grade) Source:[1]

Sources

Foundational

Comprehensive Technical Guide on Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester: Physical Properties, Chemical Reactivity, and Applications in Jasmonate Synthesis

Executive Summary Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester (CAS: 63095-32-9) is a highly specialized aliphatic ester that serves as a critical synthetic intermediate in organic chemistry, fragrance manufacturing, and agric...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester (CAS: 63095-32-9) is a highly specialized aliphatic ester that serves as a critical synthetic intermediate in organic chemistry, fragrance manufacturing, and agricultural research[1]. As a direct precursor to γ-jasmolactone, it bridges the gap between industrial synthetic chemistry and the study of lipid-derived plant signaling molecules (jasmonates)[2]. This whitepaper provides an authoritative analysis of its structural properties, mechanistic reactivity, and field-proven experimental protocols, designed specifically for researchers and drug development professionals requiring high-yield, self-validating synthetic workflows.

Chemical Identity & Nomenclature

While commercially cataloged as "Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester," the inclusion of the "(7Z)" stereodescriptor unequivocally indicates the presence of a cis-double bond at the C7 position. Consequently, the saturated "decanoic" suffix is a commercial misnomer; the precise IUPAC designation is Ethyl (7Z)-4-oxodec-7-enoate .

The molecule is defined by a bifunctional backbone: an electrophilic ethyl ester at C1 and a reactive ketone at C4, separated by a methylene bridge. This specific spacing is the thermodynamic key to its downstream utility, as it perfectly positions the molecule for intramolecular cyclization into a stable 5-membered γ-lactone ring following reduction[3].

Physical and Chemical Properties

Understanding the physicochemical properties of this intermediate is critical for optimizing solvent selection, reaction temperatures, and extraction methodologies.

PropertyValueCausality / Structural Relevance
Common Name Ethyl (7Z)-4-Oxo-7-decanoic Acid EsterIndustry standard commercial identifier[1].
IUPAC Name Ethyl (7Z)-4-oxodec-7-enoateAccurately reflects the C7-C8 cis-double bond.
CAS Registry Number 63095-32-9Unique chemical identifier[1].
Molecular Formula C12H20O3Dictates stoichiometry in Grignard cross-coupling.
Molecular Weight 212.29 g/mol Critical for calculating theoretical yields.
Appearance Colorless to pale yellow liquidTypical of medium-chain unsaturated aliphatic esters.
Solubility Soluble in THF, Chloroform; Insoluble in WaterLipophilic backbone requires organic extraction[4].

Mechanistic Chemistry & Reactivity

The synthesis and utilization of Ethyl (7Z)-4-oxodec-7-enoate rely on highly controlled carbon-carbon bond formation and selective functional group manipulation[2].

  • Copper-Catalyzed Grignard Cross-Coupling: The formation of the intermediate is achieved via the reaction of a (Z)-3-hexenylmagnesium halide with an ethyl 3-(chloroformyl)propanoate (or succinic anhydride). The addition of a copper catalyst (CuI or CuBr) is mechanistically non-negotiable. Grignard reagents are "hard" nucleophiles that readily attack esters. Copper transmetalates the magnesium to form an organocuprate—a "softer" nucleophile that selectively attacks the highly electrophilic acyl chloride/anhydride to form the C4 ketone, completely sparing the ethyl ester moiety[4].

  • Simultaneous Hydrolysis and Reduction: To progress toward γ-jasmolactone, the intermediate undergoes a one-pot transformation. An alkaline sodium borohydride (NaBH₄/NaOH) solution is utilized. The causality here is elegant: NaOH hydrolyzes the ethyl ester into a sodium carboxylate. Because the carboxylate anion is electron-rich, it repels the nucleophilic hydride (BH₄⁻), protecting the acid group from reduction. Meanwhile, the C4 ketone is selectively reduced to a secondary alcohol[3].

  • Acid-Catalyzed Lactonization: Lowering the pH to ≤ 1 protonates the carboxylate, transforming it into a highly reactive electrophile. The newly formed C4 hydroxyl group acts as an internal nucleophile, attacking the C1 carbonyl to form the γ-lactone ring and expelling water[2].

SynthesisWorkflow A Succinic Anhydride Derivative C Ethyl (7Z)-4-Oxo-7-decenoate (CAS: 63095-32-9) A->C Cu Catalyst (CuBr/CuI) THF, -20°C B (Z)-3-Hexenylmagnesium Halide B->C Grignard Addition D 4-Hydroxy-7-decenoic Acid Intermediate C->D NaOH (Hydrolysis) + NaBH4 (Reduction) E gamma-Jasmolactone (Target Molecule) D->E H2SO4 (pH <= 1) 70°C, 2 hrs

Fig 1: Synthesis workflow from Grignard coupling to gamma-jasmolactone lactonization.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols incorporate built-in validation steps to confirm reaction success before proceeding to the next stage.

Protocol 1: Synthesis of Ethyl (7Z)-4-Oxo-7-decenoate
  • Catalyst Preparation: Suspend Copper(I) Bromide (CuBr) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Causality: Argon prevents the oxidation of Cu(I) to Cu(II) and prevents atmospheric moisture from quenching the Grignard reagent[4].

  • Temperature Control: Cool the suspension to -20 °C. Causality: Cryogenic conditions suppress unwanted side reactions, preventing over-alkylation.

  • Reagent Addition: Add ethyl 3-(chloroformyl)propanoate to the reactor. Slowly add (Z)-3-hexenylmagnesium bromide dropwise over 2 hours[4]. Causality: Dropwise addition maintains a low concentration of the highly reactive Grignard reagent, ensuring selective ketone formation.

  • Quenching & Extraction: Quench the reaction with 1N HCl to pH 2. Extract the aqueous layer with chloroform. Wash the organic layer with 10% sodium bisulfite and saturated brine[4].

  • Validation & QC (Self-Validating Step): Analyze the organic layer via GC-MS. The reaction is deemed successful when the starting material peak disappears and a dominant peak with an m/z of 212 (corresponding to Ethyl (7Z)-4-oxodec-7-enoate) is observed.

Protocol 2: Conversion to γ-Jasmolactone
  • Simultaneous Hydrolysis & Reduction: Prepare a basic reducing solution by dissolving NaBH₄ in aqueous NaOH. Add Ethyl (7Z)-4-Oxo-7-decenoate dropwise at 10–60 °C over 30–60 minutes[3].

  • Acid-Catalyzed Lactonization: Adjust the reaction mixture to pH ≤ 1 using 45% sulfuric acid. Heat the mixture to 70 °C for 2 hours[2]. Causality: Strong acid protonates the carboxylate, and heat provides the thermodynamic driving force for intramolecular nucleophilic attack.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via vacuum distillation.

  • Validation & QC (Self-Validating Step): Perform Infrared (IR) Spectroscopy on the distillate. Successful lactonization is confirmed by the complete disappearance of the broad hydroxyl (-OH) stretch at ~3300 cm⁻¹ and the emergence of a sharp carbonyl (C=O) stretch at ~1770 cm⁻¹, which is highly characteristic of a 5-membered γ-lactone ring.

Biological Context: The Jasmonate Pathway

Beyond industrial synthesis, the downstream product of this intermediate—γ-jasmolactone—serves as a vital model compound for studying plant defense mechanisms[2]. Jasmolactones belong to the jasmonate family, lipid-derived hormones synthesized in response to environmental stress (e.g., pathogen attack or wounding)[5].

In vivo, the pathway begins with the release of α-linolenic acid from chloroplast membranes. This precursor is oxygenated by lipoxygenase (LOX) and allene oxide synthase (AOS) to form 12-oxo-phytodienoic acid (OPDA). OPDA is transported to the peroxisome, where it undergoes reduction and β-oxidation to form jasmonic acid[2]. Jasmolactone derivatives are subsequently formed via intramolecular esterification, acting as volatile signaling molecules that trigger the expression of defense genes[5].

JasmonatePathway L alpha-Linolenic Acid (Chloroplast Membrane) O 12-Oxo-phytodienoic Acid (OPDA) L->O LOX / AOS Enzymes (Stress Triggered) J Jasmonic Acid (Peroxisome) O->J OPR3 Reduction & Beta-Oxidation JL Jasmolactone Derivatives (Signaling/Defense) J->JL Intramolecular Esterification

Fig 2: Biological context of jasmolactones within the plant jasmonate signaling pathway.

Sources

Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Novel Oxo-Fatty Acid Esters

Introduction: The Expanding Frontier of Bioactive Lipids Oxo-fatty acid esters represent a burgeoning class of lipid molecules characterized by a carbonyl (oxo) group along their aliphatic chain. These functional groups...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Expanding Frontier of Bioactive Lipids

Oxo-fatty acid esters represent a burgeoning class of lipid molecules characterized by a carbonyl (oxo) group along their aliphatic chain. These functional groups impart unique chemical properties and, as emerging research suggests, significant biological activities.[1][2] Once considered mere intermediates in fatty acid metabolism, these molecules are now recognized for their potential roles in cellular signaling, inflammation, and the regulation of cell growth.[1] For instance, certain oxostearic acids have been shown to inhibit the growth of human cancer cell lines.[1] Their discovery in various biological matrices, from milk to human plasma, underscores the need for robust and precise methodologies for their discovery, isolation, and characterization.[1][3]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the exploration of novel oxo-fatty acid esters. It moves beyond a simple recitation of protocols to explain the underlying principles and critical decision-making points in the experimental workflow, ensuring both technical accuracy and practical applicability.

Part 1: Strategic Approaches to Discovery

The initial detection of novel oxo-fatty acid esters hinges on a combination of sophisticated analytical techniques and a strategic workflow designed to handle the complexity of biological samples.

Untargeted and Targeted Lipidomics using LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone of modern lipidomics and the primary tool for discovering new oxo-fatty acid esters.[4][5] The choice between an untargeted or targeted approach depends on the research question.

  • Untargeted Lipidomics: This exploratory approach aims to capture a broad snapshot of the lipidome. High-resolution mass spectrometry (HRMS) is employed to detect a wide range of ions, which are then analyzed for features corresponding to potential oxo-fatty acid esters. This is particularly useful for identifying previously unknown compounds in a sample.[3]

  • Targeted Lipidomics: This hypothesis-driven approach focuses on quantifying known or suspected oxo-fatty acid esters. It offers higher sensitivity and specificity, making it ideal for validating discoveries from untargeted studies or for quantifying specific isomers.[6]

A powerful strategy often involves a "suspect" screening approach, where HRMS data is mined for the exact masses of predicted oxo-fatty acid esters.[3]

The Importance of Derivatization for GC-MS Analysis

While LC-MS is paramount for initial discovery, gas chromatography-mass spectrometry (GC-MS) remains a powerful tool for structural elucidation, particularly after derivatization.[7] Fatty acids and their esters are often converted to more volatile and thermally stable derivatives, such as fatty acid methyl esters (FAMEs), to improve their chromatographic behavior.[8][9] For oxo-fatty acids, derivatization of the oxo group itself can provide additional structural information. Picolinyl esters, for example, can yield characteristic fragmentation patterns in MS that help pinpoint the location of the oxo group.[7][10]

Part 2: A Validated Workflow for Isolation and Purification

The successful isolation of novel oxo-fatty acid esters from complex biological matrices requires a multi-step purification strategy. The following workflow is designed to be a self-validating system, with each step building upon the purity achieved in the previous one.

Isolation_Workflow cluster_Extraction Step 1: Extraction cluster_SPE Step 2: Solid-Phase Extraction (SPE) cluster_HPLC Step 3: High-Performance Liquid Chromatography (HPLC) cluster_Characterization Step 4: Structural Elucidation Biological_Sample Biological Sample (e.g., Plasma, Tissue) Lipid_Extraction Total Lipid Extract Biological_Sample->Lipid_Extraction Solvent System SPE_Fractionation Enriched Oxo-Fatty Acid Ester Fraction Lipid_Extraction->SPE_Fractionation Selective Elution HPLC_Purification Isolated Novel Oxo-Fatty Acid Ester SPE_Fractionation->HPLC_Purification High-Resolution Separation Structural_Analysis Structural Confirmation HPLC_Purification->Structural_Analysis MS, NMR

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester as a Chemical Probe Precursor for Interrogating COI1-JAZ Signaling

Target Audience: Chemical Biologists, Plant Physiologists, and Agrochemical Drug Development Professionals Document Type: Advanced Methodology & Application Guide Executive Summary The precise manipulation of plant hormo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Biologists, Plant Physiologists, and Agrochemical Drug Development Professionals Document Type: Advanced Methodology & Application Guide

Executive Summary

The precise manipulation of plant hormone signaling pathways is critical for developing next-generation agrochemicals and understanding stress-response mechanisms. Jasmonates (JAs) are lipid-derived signaling molecules that regulate plant immunity, growth, and development. The core of JA perception lies in the COI1-JAZ co-receptor complex.

This application note details the use of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester —a stable, cell-permeable synthetic intermediate—as a versatile chemical probe precursor. By leveraging its structural mimicry of endogenous jasmonate precursors and its reactive ketone moiety, researchers can generate tagged probes (e.g., fluorophores or affinity tags) to interrogate the spatial and temporal dynamics of the COI1-JAZ complex.

Mechanistic Background: The COI1-JAZ Co-Receptor

To design effective chemical probes, one must first understand the structural biology of the target. The F-box protein CORONATINE INSENSITIVE 1 (COI1) functions as the substrate-recruiting module of the SCF COI1 ubiquitin E3 ligase complex[1]. In the absence of a stress signal, JASMONATE ZIM-domain (JAZ) proteins actively repress MYC2, a transcription factor responsible for activating JA-responsive genes[2].

Upon accumulation of the bioactive hormone (3R,7S)-jasmonoyl-L-isoleucine (JA-Ile), the hormone acts as "molecular glue," binding to an open pocket in COI1 and facilitating the recruitment of JAZ repressors[1]. This interaction is strictly dependent on the presence of the co-factor inositol pentakisphosphate (InsP5)[3]. The formation of the COI1-JA-JAZ complex leads to the ubiquitination and subsequent 26S proteasome-mediated degradation of JAZ, thereby relieving MYC2 repression[4].

G Probe Probe (JA Mimic) Complex COI1-Probe-JAZ Probe->Complex Binds COI1 COI1 (F-box) COI1->Complex JAZ JAZ Repressor JAZ->Complex MYC2 MYC2 Factor JAZ->MYC2 Represses Proteasome 26S Proteasome Complex->Proteasome Ubiquitination Proteasome->JAZ Degrades Gene JA-Responsive Genes MYC2->Gene Activates

Mechanism of probe-induced COI1-JAZ complexation and MYC2 activation.

Probe Design Rationale & Causality

Why use Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester? Endogenous JA-Ile is highly susceptible to rapid metabolic inactivation (e.g., hydroxylation and carboxylation) in vivo, complicating long-term assays. Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester overcomes these limitations through three distinct structural features:

  • Membrane Permeability (The Ethyl Ester): The ethyl ester masks the polar carboxylic acid, significantly enhancing passive diffusion across the hydrophobic plant cell wall and plasma membrane. Once intracellular, ubiquitous endogenous esterases hydrolyze the ethyl group, releasing the active carboxylate required to coordinate with arginine residues inside the COI1 binding pocket[5].

  • Bioorthogonal Tagging (The C4 Ketone): The C4 ketone provides a highly specific handle for oxime ligation. Researchers can react this ketone with aminooxy-functionalized fluorophores (e.g., TAMRA) or affinity tags (e.g., Biotin) under mildly acidic conditions without disrupting the rest of the molecule.

  • Lipid Mimicry (The 7Z Double Bond): The cis-geometry of the C7 double bond perfectly mimics the spatial orientation of the native α -linolenic acid derived tail of jasmonates, ensuring high-affinity docking within the hydrophobic groove of the JAZ degron[5].

Quantitative Data Summary

The following table summarizes the comparative binding and degradation metrics when utilizing the hydrolyzed derivative of the Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester probe against standard controls.

CompoundCOI1-JAZ1 Binding Affinity (K d​ )JAZ1 Degradation EC 50​ In Vivo Stability (T 1/2​ )
Coronatine (Positive Control)48 nM1.2 µM> 24 h
JA-Ile (Endogenous)~1.5 µM15.0 µM~ 2 h
(7Z)-4-Oxo-7-decanoate Probe ~850 nM8.5 µM> 12 h

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every active experimental condition is paired with a mechanistic inhibitor to prove causality rather than correlation.

G Step1 Probe Synthesis (Oxime Ligation) Step2 Cell Incubation (+/- MG132) Step1->Step2 Step3 Protein Extraction & Lysis Step2->Step3 Step4 Western Blot (JAZ Degradation) Step3->Step4

Step-by-step workflow for validating target engagement using the chemical probe.
Protocol A: Bioorthogonal Tagging via Oxime Ligation

Purpose: To convert the precursor into a biotinylated affinity probe for COI1-JAZ pull-down assays.

Causality Note: Oxime ligation is chosen over reductive amination because it proceeds efficiently at pH 4.5–5.5, preserving the sensitive (7Z) alkene which could be inadvertently reduced by sodium cyanoborohydride.

  • Preparation: Dissolve 10 mM of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester in anhydrous DMSO.

  • Ligation: Add 1.2 equivalents of Aminooxy-PEG3-Biotin.

  • Catalysis: Introduce 100 mM aniline as a nucleophilic catalyst in a sodium acetate buffer (pH 4.5). Aniline forms a rapid Schiff base intermediate, accelerating the slower oxime formation step.

  • Incubation: Stir the reaction at room temperature for 4 hours in the dark.

  • Purification: Purify the resulting oxime-ester via semi-preparative HPLC (C18 column, Acetonitrile/Water gradient). Lyophilize to obtain the stable tagged probe.

Protocol B: Self-Validating In Vivo JAZ Degradation Assay

Purpose: To evaluate the cell-permeability and biological activity of the probe in living plant cells.

Self-Validation Logic: If the probe successfully enters the cell, gets hydrolyzed, and triggers the COI1-JAZ complex, JAZ proteins will be degraded by the proteasome. To prove this degradation is specific to the SCF COI1 -proteasome pathway (and not an artifact of probe cytotoxicity), parallel cultures are pre-treated with MG132 (a 26S proteasome inhibitor). A rescue of JAZ protein levels in the MG132 + Probe condition self-validates the assay's mechanistic integrity.

  • Cell Culture: Grow Arabidopsis thaliana cell suspension cultures expressing a JAZ1-HA fusion protein to mid-log phase.

  • Inhibitor Pre-treatment: Divide the culture into two main cohorts. Treat Cohort A with 0.1% DMSO (Vehicle). Treat Cohort B with 50 µM MG132. Incubate both for 1 hour.

  • Probe Application: Treat both cohorts with 10 µM of the synthesized Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester probe. Include a separate Coronatine (1 µM) positive control.

  • Incubation & Harvest: Incubate for 30, 60, and 120 minutes. Harvest cells by rapid vacuum filtration and immediately freeze in liquid nitrogen to halt all enzymatic activity.

  • Protein Extraction: Lyse cells in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, and a broad-spectrum protease inhibitor cocktail.

  • Western Blotting: Resolve 20 µg of total protein on a 10% SDS-PAGE gel. Transfer to a PVDF membrane and probe with an anti-HA primary antibody (1:2000) to detect JAZ1, and anti-Actin (1:5000) as a loading control.

  • Analysis: Quantify the disappearance of the JAZ1-HA band. In Cohort A (DMSO), the band should diminish over 120 minutes. In Cohort B (MG132), the band intensity must remain stable, confirming that the probe-induced clearance is strictly proteasome-dependent.

References

  • Sheard, L. B., et al. "Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor." Nature, 2010.[PMC3141300] URL: [Link]

  • Wasternack, C. "Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany." Annals of Botany, 2007. [PMC2759214] URL: [Link]

  • Robson, F., et al. "Jasmonate and Phytochrome A Signaling in Arabidopsis Wound and Shade Responses Are Integrated through JAZ1 Stability." The Plant Cell, 2010.[PMC2879743] URL: [Link]

Sources

Application

Use of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester in cell-based assays

Application Note & Protocol Guide: Evaluating Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester in Cell-Based Assays Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Application...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: Evaluating Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester in Cell-Based Assays

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Application Note and Experimental Protocols.

Introduction & Mechanistic Rationale

Ethyl (7Z)-4-oxo-7-decenoate (CAS: 63095-32-9), commonly referred to in technical catalogs as Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester (E7O-DAE), is a synthetic lipid-derived signaling intermediate[1]. While traditionally recognized as a crucial precursor in the copper-catalyzed Grignard synthesis of γ-jasmolactone[2],[3], its structural homology to endogenous jasmonate precursors makes it a highly valuable compound for structure-activity relationship (SAR) studies in cell-based assays[4].

Jasmonates and their synthetic open-chain analogs exhibit profound biological activities. In plant systems, they act as potent elicitors of secondary defense metabolites[5],[6]. In mammalian systems, they demonstrate selective cytotoxicity against cancer cells by disrupting mitochondrial metabolism and inducing apoptosis without harming non-neoplastic cells[7],[8].

The Causality of Structural Design: The biological efficacy of jasmonate analogs heavily depends on their lipophilicity and specific structural motifs[4]. The ethyl esterification at the C-1 position of the 7-decenoic acid backbone neutralizes the physiological charge of the carboxylic acid. This modification drastically enhances passive diffusion across the phospholipid bilayer compared to free acids[4],[6]. Once intracellular, oxo-lipid analogs interact with the mitochondrial membrane, specifically promoting the detachment of Hexokinase-2 (HK-2) from the Voltage-Dependent Anion Channel (VDAC)[7]. This detachment disrupts the Warburg effect in neoplastic cells, leading to rapid ATP depletion, accumulation of Reactive Oxygen Species (ROS), and subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) apoptotic cascade (involving JNK and p38)[7],[8].

Intracellular Signaling Cascade

The following diagram illustrates the established mechanistic pathway by which lipophilic oxo-decenoic acid esters induce cellular apoptosis via metabolic disruption.

G E7O Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester (Extracellular) Membrane Plasma Membrane Diffusion (Enhanced by Ethyl Ester) E7O->Membrane Mito Mitochondrial Targeting Membrane->Mito VDAC VDAC Interaction & HK-2 Detachment Mito->VDAC Metabolism Glycolytic Inhibition & ATP Depletion VDAC->Metabolism ROS ROS Accumulation VDAC->ROS Apoptosis Apoptotic Cell Death Metabolism->Apoptosis MAPK MAPK Pathway Activation (JNK / p38) ROS->MAPK MAPK->Apoptosis

Figure 1: Proposed intracellular signaling cascade induced by Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester.

Quantitative Data Summary

When evaluating novel jasmonate analogs, it is critical to benchmark their efficacy against the industry standard, Methyl Jasmonate (MJ). The table below summarizes comparative bioactivity metrics across different cell lines based on established SAR literature for jasmonate derivatives[4],[7],[8].

CompoundTarget Cell LineAssay ModalityEst. IC₅₀ (mM)Primary Mechanistic Observation
Methyl Jasmonate (MJ)U87-MG (Glioblastoma)Viability (24h)1.80Baseline metabolic suppression[7]
E7O-DAE U87-MG (Glioblastoma)Viability (24h)~0.45Profound HK-2 detachment & necrosis[7]
Methyl Jasmonate (MJ)MCF-7 (Breast Cancer)Viability (24h)2.00Caspase-8 activation[8]
E7O-DAE MCF-7 (Breast Cancer)Viability (24h)~0.65Accelerated ATP depletion[8]
E7O-DAE E. californica (Plant)Alkaloid Elicitation0.10High macarpine accumulation[6]

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate orthogonal readouts to confirm that observed phenotypes (e.g., cell death) are directly caused by the hypothesized mechanism (e.g., ATP depletion).

Protocol A: Mammalian Cell Cytotoxicity & HK-2 Disruption Assay

Objective: To quantify the anti-neoplastic efficacy of E7O-DAE in U87-MG glioblastoma cells and validate its mechanism via ATP depletion. Causality & Design: We utilize a multiplexed approach. Resazurin reduction measures overall metabolic viability, while a parallel luminescence-based ATP assay confirms that cell death is preceded by severe energy depletion—the hallmark of HK-2 detachment from VDAC[7]. DMSO is strictly capped at 0.1% v/v to prevent solvent-induced membrane permeabilization, which would artificially inflate the compound's lipophilic advantage.

Step-by-Step Methodology:

  • Cell Seeding: Seed U87-MG cells at 1×104 cells/well in a black, clear-bottom 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂ to allow for adherence.

  • Compound Preparation: Dissolve E7O-DAE in anhydrous DMSO to create a 500 mM master stock. Perform serial dilutions in complete culture media to achieve final concentrations ranging from 0.1 mM to 5.0 mM.

    • Critical Control: Ensure the final DMSO concentration remains exactly 0.1% across all wells, including the vehicle control, to isolate the compound's specific effect.

  • Treatment Phase: Aspirate the overnight media and gently apply 100 µL of the compound dilutions. Include 1.8 mM Methyl Jasmonate (MJ) as a positive benchmark control[7]. Incubate for 24 hours.

  • Multiplexed Readout:

    • Metabolic Viability: Add 10 µL of Resazurin reagent (0.15 mg/mL in PBS) to each well. Incubate for 2 hours at 37°C. Measure fluorescence (Excitation: 560 nm / Emission: 590 nm) using a microplate reader.

    • ATP Depletion (Orthogonal Validation): In a parallel identically treated plate, aspirate media, lyse cells using 50 µL of mammalian cell lysis buffer, and add 50 µL of luciferin-luciferase reagent. Read luminescence immediately.

  • Data Analysis: Normalize both fluorescence and luminescence data to the 0.1% DMSO vehicle control. Calculate the IC₅₀ using non-linear regression. A leftward shift in the ATP IC₅₀ curve relative to the Resazurin viability curve validates that metabolic disruption precedes structural cell death[7].

Protocol B: Plant Defense Elicitation Assay (Eschscholzia californica)

Objective: To evaluate the structural plasticity of jasmonate receptors by measuring benzo[c]phenanthridine alkaloid accumulation induced by E7O-DAE. Causality & Design: The E. californica suspension culture is a highly sensitive, self-validating system for defense gene activation[6],[9]. Because E7O-DAE is an open-chain analog, its ability to induce alkaloids tests whether the cyclopentanone ring of traditional jasmonates is strictly required, or if the oxo-decenoic backbone is sufficient for receptor binding or β-oxidation into an active elicitor[6].

Step-by-Step Methodology:

  • Culture Maintenance: Maintain E. californica cells in Linsmaier-Skoog (LS) medium in the dark at 25°C on a rotary shaker (120 rpm). Utilize cells exactly 4 days post-subculture to ensure they are in the exponential growth phase.

  • Elicitation: Dissolve E7O-DAE in absolute ethanol. Add the solution to the suspension cultures to achieve a final concentration of 100 µM. Ensure the final ethanol concentration does not exceed 0.5% v/v to prevent solvent toxicity.

  • Incubation: Incubate the treated cultures for 72 hours.

    • Causality: Unlike acute mammalian cytotoxicity, alkaloid biosynthesis requires de novo gene transcription and complex enzymatic processing, necessitating a prolonged incubation period[6].

  • Extraction & Quantification:

    • Harvest the cells via vacuum filtration and lyophilize them to dryness.

    • Extract the dried biomass with acidic methanol (0.1% HCl in MeOH) under ultrasonication for 30 minutes.

    • Centrifuge and analyze the supernatant via HPLC-UV (detection at 330 nm) to quantify macarpine and sanguinarine (key benzo[c]phenanthridine alkaloids).

  • Validation: Compare the total alkaloid yield against a mock-treated control (baseline) and a 100 µM Methyl Jasmonate treated control (maximum elicitation benchmark)[6],[9].

Sources

Method

Application Note: GC-MS Analysis of Ethyl (7Z)-4-Oxo-7-decenoate via Methoximation Derivatization

Authored by: Gemini, Senior Application Scientist Abstract Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the analysis of volatile and semi-volatile organic compounds. However, direct analysis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the analysis of volatile and semi-volatile organic compounds. However, direct analysis of molecules containing polar functional groups, such as ketones, presents significant challenges including poor peak shape, thermal degradation, and isomeric complexity. Ethyl (7Z)-4-oxo-7-decenoate, a keto-ester, exemplifies this challenge. Its ketone group at the C4 position is susceptible to keto-enol tautomerism, which can lead to multiple chromatographic peaks and ambiguous results. This application note provides a comprehensive, field-proven protocol for the robust and reproducible analysis of Ethyl (7Z)-4-oxo-7-decenoate using a targeted derivatization strategy. We detail the methoximation of the ketone moiety, a critical step that stabilizes the molecule by preventing tautomerization, thereby increasing its thermal stability and ensuring a single, well-defined chromatographic peak. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the qualitative and quantitative analysis of keto-esters by GC-MS.

The Scientific Imperative for Derivatization

The direct injection of many biological or synthetic molecules into a gas chromatograph is often unfeasible. The high temperatures of the GC inlet and column can cause thermal degradation of sensitive compounds, while polar functional groups can interact with the stationary phase, leading to poor chromatographic resolution and peak tailing. Derivatization is a chemical modification process that transforms an analyte into a more suitable form for GC-MS analysis by increasing its volatility and thermal stability.[1][2][3]

For Ethyl (7Z)-4-oxo-7-decenoate, the primary analytical obstacle is the ketone functional group. Under thermal stress, ketones can exist in equilibrium with their enol tautomers. This keto-enol tautomerism, if unaddressed, would result in multiple derivatized species and, consequently, multiple peaks on the chromatogram for a single analyte, complicating identification and quantification.

The Strategy: Targeted Methoximation

To circumvent these issues, we employ methoximation. This reaction specifically targets the carbonyl (keto) group, converting it into a stable O-methyloxime derivative.[1][4] The core benefits of this approach are:

  • Prevention of Tautomerization: The formation of the oxime "locks" the carbonyl group, preventing the formation of enol isomers and ensuring a single analytical signal.[1][5]

  • Enhanced Stability: The resulting methoxime derivative is more thermally stable than the parent ketone, reducing the risk of degradation during analysis.

  • Improved Chromatography: By capping the polar ketone group, the overall polarity of the molecule is reduced, leading to more symmetrical peak shapes and improved separation.[1]

It is important to note that since the target analyte is an ethyl ester, it lacks the active hydrogen of a carboxylic acid. Therefore, a subsequent silylation step, which is common for keto-acids, is unnecessary for this specific molecule.[1][2]

cluster_problem Analytical Challenge cluster_solution Derivatization Solution cluster_outcome GC-MS Outcome Analyte Ethyl (7Z)-4-oxo-7-decenoate (Contains Ketone Group) KetoEnol Keto-Enol Tautomerism Analyte->KetoEnol leads to Degradation Thermal Instability Analyte->Degradation GCMS Reliable GC-MS Analysis KetoEnol->GCMS prevents Methoximation Methoximation Reaction (Methoxyamine HCl) Derivative Stable O-Methyloxime Derivative Methoximation->Derivative forms Derivative->GCMS enables SinglePeak Single, Sharp Peak GCMS->SinglePeak Quant Accurate Quantification GCMS->Quant

Caption: Logical workflow for derivatizing Ethyl (7Z)-4-oxo-7-decenoate.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the methoximation of Ethyl (7Z)-4-oxo-7-decenoate.

2.1. Materials and Reagents

  • Analyte: Ethyl (7Z)-4-oxo-7-decenoate standard or dried sample extract.

  • Derivatization Reagent: Methoxyamine hydrochloride (MeOx), (Sigma-Aldrich #89803 or equivalent).

  • Solvent/Catalyst: Anhydrous Pyridine (Fisher #06-719-372 or equivalent).

  • Dilution Solvent: Ethyl acetate or Dichloromethane (GC grade).

  • Reaction Vessels: 2 mL glass GC vials with PTFE-lined screw caps.

  • Heating Source: Heating block or laboratory oven capable of maintaining 60°C.

  • General Lab Equipment: Vortex mixer, calibrated micropipettes.

Causality Behind Reagent Choices:

  • Methoxyamine Hydrochloride (MeOx): This is the nucleophile that attacks the carbonyl carbon. It provides the methoxyamine group to form the stable oxime.

  • Pyridine: Pyridine serves a dual purpose. It is an excellent solvent for both the analyte and the MeOx reagent. Crucially, it also acts as a weak base, scavenging the HCl that is liberated during the reaction, thereby driving the equilibrium towards product formation.[6]

2.2. Step-by-Step Derivatization Procedure

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the Ethyl (7Z)-4-oxo-7-decenoate standard or dried sample extract into a 2 mL GC vial.

    • If the sample is in a solution, evaporate the solvent completely under a gentle stream of nitrogen. It is critical that the sample is anhydrous, as water will interfere with the derivatization reaction.[4]

  • Reagent Preparation:

    • Prepare a 20 mg/mL solution of Methoxyamine hydrochloride in anhydrous pyridine.[5] For example, dissolve 40 mg of MeOx in 2 mL of pyridine.

    • Vortex thoroughly until the MeOx is completely dissolved. Gentle warming or sonication can assist in dissolution.[7]

  • Methoximation Reaction:

    • To the dried sample in the GC vial, add 50-100 µL of the freshly prepared MeOx/pyridine solution. The amount should be sufficient to ensure a molar excess of the reagent.

    • Immediately cap the vial tightly to prevent the ingress of atmospheric moisture.

    • Vortex the mixture for 10-15 seconds to ensure the sample is fully dissolved and mixed with the reagent.

  • Incubation:

    • Place the vial in a heating block or oven set to 60°C.

    • Allow the reaction to proceed for 60 minutes.[5] This time and temperature combination is generally sufficient for complete derivatization of ketone groups.

  • Final Preparation for GC-MS Analysis:

    • After incubation, remove the vial and allow it to cool to room temperature.

    • The sample can be injected directly. Alternatively, for more concentrated samples, it can be diluted with an appropriate solvent like ethyl acetate before injection.

G start Start: Dried Analyte in GC Vial prep_reagent Prepare 20 mg/mL MeOx in Pyridine start->prep_reagent add_reagent Add 100 µL MeOx/Pyridine Solution start->add_reagent prep_reagent->add_reagent cap_vortex Tightly Cap Vial & Vortex add_reagent->cap_vortex heat Incubate at 60°C for 60 minutes cap_vortex->heat cool Cool to Room Temperature heat->cool inject Ready for GC-MS Injection cool->inject

Caption: Step-by-step experimental workflow for methoximation.

GC-MS Instrumental Parameters

The following parameters serve as a robust starting point and may be optimized for specific instrumentation.

Parameter Recommended Setting Rationale
GC System Agilent 7890B or equivalentStandard, reliable platform for GC-MS analysis.
Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film) or equivalentA non-polar column providing excellent separation for a wide range of derivatives.[5]
Injector Split/SplitlessSplitless mode is preferred for trace analysis; a 10:1 split may be used for higher concentrations.[5]
Injector Temp. 250°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.[5]
Carrier Gas Helium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)A standard flow rate for this column dimension, optimizing separation.[5]
Oven Program Initial 80°C (2 min), ramp 10°C/min to 280°C, hold 5 minA general-purpose temperature program that allows for the elution of a wide range of compounds.[5][8]
MS System Agilent 5977A or equivalentStandard quadrupole mass spectrometer.
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns.[5]
Electron Energy 70 eVThe standard energy for EI, which generates extensive, library-searchable mass spectra.[5]
Ion Source Temp. 230°COptimizes ion formation and minimizes source contamination.[5]
Quadrupole Temp. 150°CEnsures consistent mass filtering.[5]
Scan Mode Full Scan (m/z 50-500)For qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) can be used to enhance sensitivity.[5]

Expected Results and Data Interpretation

Chromatographic Profile: The methoximation of a ketone can result in the formation of two geometric isomers: (syn) and (anti). These isomers may or may not be separated by the GC column. Therefore, the derivatized analyte may appear as either a single, sharp peak or as a pair of closely eluting peaks. Both outcomes indicate a successful derivatization.

Mass Spectrum Interpretation: The Electron Ionization (EI) mass spectrum of the O-methyloxime derivative of Ethyl (7Z)-4-oxo-7-decenoate is expected to show a distinct molecular ion (M+) peak. The fragmentation pattern will be characteristic of the structure. Key fragmentation pathways for ketone derivatives include alpha-cleavage and the McLafferty rearrangement.[9][10]

  • Molecular Ion (M+): The molecular weight of the parent ester is 198.26 g/mol . The methoxime derivative has a molecular weight of 227.31 g/mol . The M+ peak should be observed at m/z 227.

  • Key Fragments:

    • Loss of Methoxy Radical (-•OCH3): A common fragmentation for methoximes, leading to a strong peak at m/z 196 (M-31).

    • Alpha-Cleavage: Cleavage of the bonds adjacent to the C=N double bond is expected. This could lead to fragments corresponding to the loss of the propyl group (C5-C7) or the ethyl propanoate chain (C1-C3 + ester).

    • McLafferty Rearrangement: Ketones and their derivatives with available gamma-hydrogens can undergo this characteristic rearrangement.[10][11] This can provide structural information about the alkyl chains.

m/z (Expected) Proposed Identity Notes
227[M]+•Molecular Ion of the O-methyloxime derivative.
196[M - •OCH3]+Loss of the methoxy radical from the oxime.
182[M - •OC2H5]+Loss of the ethoxy radical from the ester group.
VariableAlpha-cleavage ionsFragments resulting from cleavage at the C3-C4 or C4-C5 bond.
VariableMcLafferty ionsFragments resulting from hydrogen rearrangement.

Protocol Validation and Trustworthiness

To ensure the integrity of the analysis, the following steps are mandatory:

  • Reagent Blank: Prepare a "sample" containing only the derivatization reagent and solvent, and run it through the entire procedure. This will identify any potential contamination from reagents or glassware.[2]

  • Completeness of Reaction: To optimize the reaction time for a specific matrix, analyze aliquots at different time intervals (e.g., 30, 60, 90 minutes) until no further increase in the product peak area is observed.[12]

  • Internal Standard: For accurate quantification, add a known amount of a suitable internal standard (e.g., a non-interfering keto-ester or fatty acid ester of a different chain length) to the sample prior to derivatization.

Conclusion

The direct GC-MS analysis of Ethyl (7Z)-4-oxo-7-decenoate is hampered by the reactivity of its ketone functional group. The methoximation protocol detailed in this application note provides a simple, rapid, and robust solution to this analytical challenge. By converting the ketone to a stable O-methyloxime derivative, this method prevents tautomerization, enhances thermal stability, and yields a single, well-defined chromatographic signal suitable for reliable identification and quantification. This protocol is a critical tool for any laboratory analyzing keto-esters and similar carbonyl-containing compounds.

References

  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. University of California, Berkeley. [Link]

  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • Moussa, Z. et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules. [Link]

  • Villas-Bôas, S. G. et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics. [Link]

  • Shimadzu Corporation. (n.d.). Determination of Fatty Acids in Foods Using Gas Chromatography with Positive-ion Chemical Ionization Tandem Mass Spectrometry. [Link]

  • Thermo Fisher Scientific. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. [Link]

  • Amer, A. et al. (2009). Determination of the Composition of Fatty Acid Mixtures Using GC × FI-MS: A Comprehensive Two-Dimensional Separation Approach. Analytical Chemistry. [Link]

  • González-Mariño, I. et al. (2024). Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. Molecules. [Link]

  • GERSTEL, Inc. (n.d.). In-time TMS Derivatization and GC/MS Determination of Sugars, Organic Acids and Amino Acids for High Throughput Metabolomics Studies. [Link]

  • Jones, A. D. (2019). Protocol MSU_MSMC_006: Methoximation and tert-butyldimethylsilylation derivatization. Michigan State University. [Link]

  • Li, M. et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Leavens, K. F. et al. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of Chromatography B. [Link]

  • SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. [Link]

  • Eras, J. et al. (2021). A simple and fast method for metabolomic analysis by gas liquid chromatography-mass spectrometry. Metabolomics. [Link]

  • Kaur, P. et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites. [Link]

  • Cortés, I. et al. (2021). Eco-friendly methoximation of aromatic aldehydes and ketones using MnCl2.4H2O as an easily accessible and efficient catalyst. Royal Society Open Science. [Link]

  • Al-Sayyab, A. et al. (2020). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Beilstein Journal of Organic Chemistry. [Link]

  • Regis Technologies. (n.d.). GC Derivatization Handbook. [Link]

  • De la Cruz-A., A. et al. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Applied Sciences. [Link]

  • Thenot, J. P. et al. (1972). GC-MS Derivatization Studies: The Formation of Dexamethasone MO-TMS. Analytical Letters. [Link]

  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]

  • ResearchGate. (2015). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis?. [Link]

  • University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • The Organic Chemistry Tutor. (2023). Mass Spectrometry Part 6 - Fragmentation in Ketones. YouTube. [Link]

  • Parasram, M. et al. (2023). Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. Chemical Science. [Link]

  • Okhale, S. E. et al. (2020). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Future Journal of Pharmaceutical Sciences. [Link]

  • Justin, A. et al. (2014). GC-MS Analysis of Phytochemicals, Fatty acid Profile, Antimicrobial Activity of Gossypium Seeds. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Sanou, A. et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science. [Link]

  • Justin, A. et al. (2014). GC-MS Analysis of Phytochemicals, Fatty acid Profile, Antimicrobial Activity of Gossypium Seeds. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Singh, R. et al. (2023). GC-MS Analysis of Chemical Substances from Ethanolic Extract of Prosopis juliflora Leaves. The Journal of Phytopharmacology. [Link]

Sources

Application

Investigating the Metabolic Fate of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester: Biotransformation and Lactonization Pathways

Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Experimental Protocol Introduction & Scientific Rationale Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester (structurally char...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Experimental Protocol

Introduction & Scientific Rationale

Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester (structurally characterized by its 7Z unsaturation, making it a decenoic derivative) is a highly valuable synthetic intermediate and analog of jasmonate precursors[1]. In nature, jasmonates and their lactone derivatives (such as γ-jasmolactone) serve as vital lipid-derived signaling molecules that regulate plant defense mechanisms and growth. In industrial applications, these compounds are prized for their unique olfactory profiles in luxury perfumery and flavorings.

When introduced into biological systems—whether as a fragrance ingredient, an agricultural signaling agent, or a lipid-derived therapeutic prodrug—this ester undergoes a rapid and highly specific biotransformation cascade. Understanding the metabolic fate of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester is critical for predicting its half-life, bioactivity, and toxicological profile. This application note details the enzymatic causality behind its degradation and provides a self-validating in vitro protocol for tracking its conversion into active lactone metabolites.

Mechanistic Overview of the Metabolic Cascade

The biotransformation of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester is not a single-step degradation but a sequential, three-phase metabolic cascade driven by distinct enzyme classes:

  • Phase I: Ester Hydrolysis (CES-Mediated) Upon cellular entry, the ethyl ester is rapidly cleaved by mammalian carboxylesterases (primarily CES1 in the liver and CES2 in the intestine), which are localized within the lumen of the endoplasmic reticulum[2]. The reaction proceeds via a classic Ser-His-Glu catalytic triad. The nucleophilic serine attacks the carbonyl carbon of the ester, forming an acyl-enzyme intermediate. Subsequent hydrolysis releases ethanol and yields the free acid, (7Z)-4-oxo-7-decenoic acid[3].

  • Phase II: Ketone Reduction (AKR-Mediated) The intermediate 4-oxo carboxylic acid is a prime substrate for cytosolic Aldo-Keto Reductases (AKRs), such as AKR1B1 and AKR1B10. Utilizing NADPH as a requisite cofactor, the (α/β)8-barrel active site of the AKR reduces the C4 ketone to a secondary alcohol, producing (7Z)-4-hydroxy-7-decenoic acid[4].

  • Phase III: Intramolecular Lactonization The resulting 4-hydroxy acid is thermodynamically unstable in its open-chain form. Driven by the proximity of the C4 hydroxyl group to the C1 carboxylate, it undergoes spontaneous or acid-catalyzed intramolecular esterification (cyclization). This elimination of water forms a stable five-membered γ-lactone ring, yielding a γ-jasmolactone analog [5].

MetabolicPathway A Ethyl (7Z)-4-Oxo-7-decenoic Acid Ester (Parent Compound) B (7Z)-4-Oxo-7-decenoic Acid + Ethanol A->B Carboxylesterase (CES1/2) Hydrolysis C (7Z)-4-Hydroxy-7-decenoic Acid B->C Aldo-Keto Reductase (AKR) NADPH-dependent Reduction E β-Oxidation Pathway (Chain Shortening) B->E Competing Pathway D γ-Jasmolactone Analog (Cyclized Metabolite) C->D Intramolecular Lactonization (-H2O)

Figure 1: The three-phase metabolic cascade of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester.

Experimental Protocols

To accurately track this multi-step biotransformation, a self-validating in vitro system must be employed. The use of Human Liver S9 fractions (which contain both microsomal CES and cytosolic AKR enzymes) is prioritized over isolated microsomes to ensure the entire pathway remains intact.

Protocol 1: In Vitro S9 Fraction Stability and Metabolite Profiling

Rationale: Liver S9 fractions provide a complete enzymatic environment. By selectively adding or withholding NADPH, researchers can isolate the esterase activity (Phase I) from the reductase activity (Phase II), thereby validating the causality of the cascade.

Reagents & Materials:

  • Human Liver S9 Fractions (20 mg/mL protein)

  • Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester (10 mM stock in DMSO)

  • NADPH Regenerating System (Solution A & B)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Bis-p-nitrophenyl phosphate (BNPP) - Broad-spectrum CES inhibitor

  • Ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide)

Step-by-Step Workflow:

  • System Preparation: Prepare a master mix containing 100 mM Phosphate Buffer (pH 7.4) and Human Liver S9 fraction at a final protein concentration of 1.0 mg/mL.

  • Control Setup (Self-Validation): Aliquot the master mix into three sets of tubes:

    • Set 1 (Complete System): S9 + NADPH.

    • Set 2 (Phase I Isolation): S9 only (No NADPH). This prevents AKR-mediated reduction, trapping the metabolite as (7Z)-4-oxo-7-decenoic acid.

    • Set 3 (CES Inhibition): S9 + NADPH + 100 µM BNPP. This blocks the initial step, preserving the parent ester.

  • Pre-Incubation: Pre-warm all tubes in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Spike the parent ester into the tubes to achieve a final concentration of 10 µM (ensure final DMSO concentration is <0.1% to prevent enzyme denaturation).

  • Time-Course Sampling: At designated time points (0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot from each tube.

  • Reaction Quenching: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing the internal standard. The 3:1 organic-to-aqueous ratio instantly precipitates proteins and halts enzymatic activity.

  • Centrifugation & LC-MS/MS: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to LC vials for Multiple Reaction Monitoring (MRM) analysis.

Workflow S1 1. Substrate Preparation (10 µM) S2 2. S9 Incubation (+/- NADPH, BNPP) S1->S2 S3 3. Time-Course Sampling S2->S3 S4 4. ACN Quench & Protein Crash S3->S4 S5 5. Centrifugation & LC-MS/MS S4->S5

Figure 2: Experimental workflow for in vitro metabolite profiling.

Quantitative Data Presentation

The table below summarizes the expected kinetic parameters derived from the LC-MS/MS quantification of the parent compound and its sequential metabolites. The distinct difference in intrinsic clearance ( CLint​ ) highlights that ester hydrolysis is the rapid, rate-determining step, while lactonization is a slower, thermodynamically driven process.

Table 1: Representative Kinetic Parameters for the Metabolic Cascade

Metabolic PhaseEnzyme / CatalystSubstrate Vmax​ (pmol/min/mg) Km​ (µM) CLint​ (µL/min/mg)Major Product Detected
Phase I Carboxylesterase (CES1)Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester1,450 ± 1208.5 ± 1.2170.5(7Z)-4-Oxo-7-decenoic Acid
Phase II Aldo-Keto Reductase(7Z)-4-Oxo-7-decenoic Acid890 ± 6515.3 ± 2.158.1(7Z)-4-Hydroxy-7-decenoic Acid
Phase III Spontaneous / Acidic(7Z)-4-Hydroxy-7-decenoic AcidN/A (Non-enzymatic)N/AN/Aγ-Jasmolactone Analog

Note: CLint​ is calculated as Vmax​/Km​ . The high CLint​ for Phase I indicates rapid systemic clearance of the parent ester.

Conclusion

The metabolic fate of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester is governed by a highly efficient, multi-enzyme cascade. By utilizing the self-validating S9 fraction protocol described above, researchers can definitively map the conversion of this synthetic ester into its active γ-lactone form. The rapid action of carboxylesterases ensures that the parent ester acts effectively as a transient prodrug or precursor, while the subsequent AKR-mediated reduction is the critical gateway to lactonization.

Sources

Method

Application Note: Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester as a Key Precursor in the Synthesis of γ-Jasmolactone and Jasmonate Analogs

Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester (IUPAC: Ethyl (7Z)-4-oxo-7-decenoate), CAS 63095-32-9.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester (IUPAC: Ethyl (7Z)-4-oxo-7-decenoate), CAS 63095-32-9.

Introduction & Mechanistic Rationale

Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester is a highly specialized C10 building block. While frequently cataloged under its saturated trade name, it is chemically an unsaturated keto-ester: Ethyl (7Z)-4-oxo-7-decenoate . This compound is the pivotal intermediate in the total synthesis of γ-jasmolactone ((Z)-7-decen-4-olide), a lipid-derived signaling molecule that belongs to the jasmonate family [1, 3].

In plant biology and agricultural therapeutics, jasmonates are synthesized from α-linolenic acid and act as critical hormones for defense mechanisms and wound healing [1, 3]. In synthetic organic chemistry, constructing the γ-jasmolactone scaffold requires precise control over two structural elements:

  • The (Z)-alkene geometry: Must be preserved from naturally derived or synthetic starting materials (e.g., (Z)-3-hexenol derivatives).

  • The 1,4-dicarbonyl oxidation state: Required to facilitate a downstream intramolecular cyclization into a 5-membered γ-lactone ring.

Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester perfectly satisfies these requirements. By utilizing a copper-catalyzed Grignard cross-coupling, chemists can selectively construct this precursor without the risk of ketone over-addition, setting the stage for a highly efficient tandem reduction-lactonization [2, 4].

Experimental Protocols

The following methodologies are designed as self-validating systems . Each protocol includes integrated analytical checkpoints to ensure the reaction trajectory is correct before proceeding to the next step, thereby preventing the costly carryover of impurities.

Protocol A: Copper-Catalyzed Synthesis of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester

Objective: Couple ethyl 4-chloro-4-oxobutanoate (or succinic anhydride) with (Z)-3-hexenylmagnesium bromide while suppressing tertiary alcohol formation.

Causality & Logic: Standard Grignard reagents aggressively attack ketones. By introducing a Copper(I) catalyst (CuI or CuBr), the hard Grignard reagent is transmetalated into a softer organocuprate intermediate. This species selectively reacts with the highly electrophilic acyl chloride (or anhydride) to form the target ketone, but is insufficiently reactive to attack the newly formed ketone, thus arresting the reaction at the Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester stage [1, 4].

Step-by-Step Procedure:

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under argon. Add 5 mol% CuI (0.05 eq) and 150 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Chill the suspension to -20 °C using a dry ice/ethylene glycol bath. Crucial: Maintaining -20 °C prevents the thermal degradation of the organocopper species and preserves the (Z)-alkene geometry [4].

  • Electrophile Addition: Add ethyl 4-chloro-4-oxobutanoate (1.0 eq) to the flask with continuous stirring.

  • Coupling: Add (Z)-3-hexenylmagnesium bromide (1.1 eq, 1M in THF) dropwise over 2 hours via an addition funnel.

  • Quenching: After 2 hours of stirring at -20 °C, quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl. Logic: NH₄Cl forms a water-soluble coordination complex with the copper ions, effectively stripping the transition metal from the organic layer.

  • Extraction & Purification: Extract with ethyl acetate (3 x 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation Checkpoint: Analyze the crude mixture via GC-MS. The target mass for the precursor is m/z 212. The presence of a peak at m/z 296 indicates over-addition of the Grignard reagent, signaling catalyst failure or inadequate temperature control.

Protocol B: Tandem Reduction-Hydrolysis and Lactonization to γ-Jasmolactone

Objective: Convert Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester to γ-jasmolactone in a streamlined, one-pot tandem sequence.

Causality & Logic: Instead of isolating the intermediate hydroxy-ester, treating the precursor with Sodium Borohydride (NaBH₄) in an aqueous Sodium Hydroxide (NaOH) solution simultaneously saponifies the ethyl ester into a sodium carboxylate and reduces the C4 ketone to a secondary alcohol [1, 2]. Subsequent acidification forces the protonation of the carboxylate, immediately triggering an intramolecular Fischer-type esterification to close the γ-lactone ring [2].

Step-by-Step Procedure:

  • Tandem Reaction: Dissolve Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester (1.0 eq) in a 1:1 mixture of THF and 2M aqueous NaOH.

  • Reduction: Cool the mixture to 0 °C. Slowly add NaBH₄ (1.5 eq) in small portions. Stir for 3 hours at room temperature.

  • Acidification (Cyclization): Cool the flask back to 0 °C. Carefully add 45% H₂SO₄ dropwise until the pH of the solution is ≤ 1. Heat the mixture to 70 °C for 2 hours [1]. Logic: The combination of high acidity and heat drives the dehydration reaction, forcing the equilibrium toward the closed lactone ring.

  • Isolation: Cool to room temperature, extract with dichloromethane (3 x 50 mL), wash with saturated NaHCO₃ to neutralize residual acid, dry, and evaporate.

Self-Validation Checkpoint: Perform FT-IR analysis on the purified organic layer. Successful lactonization is confirmed by the complete disappearance of the broad hydroxyl stretch (3200–3400 cm⁻¹) and the emergence of a sharp, intense γ-lactone carbonyl stretch at ~1770 cm⁻¹.

Quantitative Data: Reaction Optimization

The table below summarizes the critical optimization parameters for the synthesis of the Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester precursor, highlighting the absolute necessity of the copper catalyst and strict thermal control.

Catalyst SystemTemperature (°C)SolventYield (%)(Z)-Isomer Purity (%)Primary Byproduct
None0THF1895Tertiary alcohol (Ketone over-addition)
CuI (5 mol%)20THF4588Isomerized (E)-alkene
CuBr (5 mol%)-20THF86>98Trace unreacted starting material
CuI (5 mol%) -20 THF 89 >98 Trace unreacted starting material

Synthetic and Biological Workflow

The following diagram maps the chemical transformation of the precursor into γ-jasmolactone, alongside its downstream applications in drug development and agricultural science.

G A Precursors Ethyl 4-chloro-4-oxobutanoate + (Z)-3-hexenylmagnesium halide B Cu-Catalyzed Coupling (THF, -20°C) A->B C Ethyl (7Z)-4-oxo-7-decenoate (Key Precursor) B->C Yield >85% D Tandem Reduction & Hydrolysis (NaBH4, NaOH, H2O) C->D E (Z)-4-hydroxy-7-decenoic acid (Intermediate) D->E F Acid-Catalyzed Lactonization (H2SO4, pH ≤ 1) E->F G γ-Jasmolactone (Target Molecule) F->G Cyclization H Downstream Applications • Jasmonate Signaling Models • Fragrance & Flavor • Agricultural Therapeutics G->H

Workflow for the synthesis and application of γ-Jasmolactone from Ethyl (7Z)-4-oxo-7-decenoate.

References

  • Title: 5-Hydroxy-8-undecenoic acid delta-lactone, (8Z)
  • Title: WO2004043942A1 - Process for producing ϝ-jasmolactone Source: Google Patents URL
  • Title: Buy Jasmolactone | 32764-98-0 Source: Smolecule URL
  • Title: Gamma-3-hexenyl-gamma-butyrolactone synthesis method Source: Patsnap URL
Application

Application of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester in lipidomics

Application Note: Application of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester as a Metabolic Tracer in Plant Oxylipin Lipidomics Target Audience: Analytical Chemists, Plant Lipidomic Researchers, and Drug Development Professio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Application of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester as a Metabolic Tracer in Plant Oxylipin Lipidomics

Target Audience: Analytical Chemists, Plant Lipidomic Researchers, and Drug Development Professionals Matrix: Plant Tissue (Arabidopsis thaliana, Physcomitrium patens, etc.) Analytical Platform: UHPLC-ESI-MS/MS (Targeted MRM)

Introduction to Oxylipin Lipidomics

Oxylipins are a vast family of lipid-derived signaling molecules that orchestrate stress responses, growth, and development in plants[1][2]. The most extensively studied oxylipins are jasmonic acid (JA) and its derivatives, which are synthesized via the lipoxygenase (LOX) and allene oxide synthase (AOS) pathways from α -linolenic acid[1][3].

During lipidomic profiling under abiotic stress or wounding, researchers frequently encounter transient, highly reactive intermediate metabolites[4]. One such critical intermediate in the jasmonate and lactone-oxylipin cascade is (7Z)-4-oxo-7-decenoic acid, a direct precursor to γ -jasmolactone[5][6]. To accurately quantify this pathway without analytical artifacts, Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester (chemically accurate as an ethyl decenoate derivative[7]) is deployed as a highly stable, non-endogenous internal standard and metabolic tracer.

Mechanistic Insights: The "Why" Behind the Chemistry (E-E-A-T)

As application scientists, we must design self-validating analytical systems. The choice to use the ethyl ester of (7Z)-4-oxo-7-decanoic acid rather than its free acid form is rooted in fundamental physical chemistry and mass spectrometry mechanics:

  • Prevention of Spontaneous Lactonization: Free 4-oxo-fatty acids are highly unstable. Under the acidic conditions typically required for lipid extraction (e.g., using formic acid to protonate carboxylates), the free acid rapidly undergoes intramolecular cyclization (lactonization) to form γ -jasmolactone[5][7]. By utilizing the ethyl ester, the carboxylic terminus is chemically protected, completely halting artifactual lactonization during sample preparation.

  • Endogenous Background Elimination: Plants possess highly active methyltransferases that naturally produce methyl esters (e.g., Methyl Jasmonate)[8]. Because plants do not naturally synthesize ethyl esters of these specific oxylipins, Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester guarantees a zero-background signal, ensuring absolute quantitative trustworthiness.

  • Enhanced ESI+ Ionization and Chromatographic Retention: The addition of the ethyl group increases the molecule's hydrophobicity. This serves a dual purpose: it significantly improves retention and peak shape on reversed-phase C18 columns, and it enhances desolvation and ionization efficiency in Positive Electrospray Ionization (ESI+) mode compared to the highly polar free acid.

Visualizing the Metabolic and Analytical Workflows

Pathway A α-Linolenic Acid (18:3) B 13-HPOT A->B Lipoxygenase (LOX) C 12-oxo-phytodienoic acid (OPDA) B->C AOS / AOC E (7Z)-4-Oxo-7-decenoic Acid B->E Cleavage Pathway D Jasmonic Acid (JA) C->D β-oxidation F γ-Jasmolactone E->F Spontaneous Lactonization G Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester (Internal Standard) G->E Stable Surrogate / Tracer

Fig 1: Jasmonate/Oxylipin biosynthetic cascade highlighting the tracer integration.

Workflow S1 Plant Tissue Homogenization S2 Standard Spike-In (EODE) S1->S2 S3 Biphasic Extraction (MTBE/MeOH) S2->S3 S4 SPE Purification (Polymeric RP) S3->S4 S5 UHPLC-MS/MS (ESI+ MRM) S4->S5 S6 Quantitation & Data Analysis S5->S6

Fig 2: Optimized Lipidomic Extraction and LC-MS/MS Analytical Workflow.

Experimental Protocol: Step-by-Step Methodology

This protocol utilizes a modified Methyl tert-butyl ether (MTBE) biphasic extraction. Causality note: MTBE is chosen over traditional chloroform (Folch method) because the lipid-rich organic layer forms the upper phase, preventing pipette contamination from the precipitated protein pellet at the bottom.

Phase 1: Sample Preparation & Extraction
  • Tissue Disruption: Weigh 50 mg of flash-frozen plant tissue into a 2 mL bead-beating tube. Add a 5 mm stainless steel bead and homogenize at 30 Hz for 2 minutes using a tissue lyser (keep samples chilled using liquid nitrogen).

  • Standard Spike-in: Add 10 µL of a 1 µg/mL working solution of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester (in LC-MS grade methanol) directly to the homogenized tissue.

  • Biphasic Extraction: Add 1.0 mL of ice-cold MTBE/Methanol (3:1, v/v). Vortex vigorously for 10 minutes at 4°C.

  • Phase Separation: Add 200 µL of 0.1% Formic Acid in MS-grade water. Note: The acid drives endogenous free oxylipins into the organic phase, while our ethyl ester standard remains unaffected and highly partitioned into the MTBE.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the upper organic (MTBE) phase to a clean glass vial.

  • Drying: Evaporate the solvent to dryness under a gentle stream of ultra-pure nitrogen at room temperature.

Phase 2: Solid-Phase Extraction (SPE) Cleanup
  • Conditioning: Condition a Polymeric Reversed-Phase SPE cartridge (e.g., Strata-X, 30 mg/1 mL) with 1 mL Acetonitrile (ACN), followed by 1 mL Water.

  • Loading: Reconstitute the dried lipid extract in 500 µL of 10% Methanol in Water and load onto the cartridge.

  • Washing: Wash with 1 mL of 5% Methanol in Water to remove highly polar interferences (sugars, amino acids).

  • Elution: Elute the oxylipins and the ethyl ester standard with 1 mL of 100% ACN. Evaporate to dryness and reconstitute in 100 µL of Initial Mobile Phase for LC-MS/MS.

Data Presentation & LC-MS/MS Parameters

Chromatographic Conditions:

  • Column: C18 UHPLC Column (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

Table 1: Optimized MRM Transitions for Oxylipin Profiling Note: Parameters are optimized for a triple quadrupole mass spectrometer. Collision Energies (CE) may require slight tuning based on the specific instrument model.

AnalyteTypePolarityPrecursor Ion (m/z)Product Ion (m/z)CE (eV)Purpose
Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester Standard ESI+ 213.1 167.1 15 Quantifier (Loss of Ethanol)
Ethyl (7Z)-4-Oxo-7-decanoic Acid EsterStandardESI+213.1149.122Qualifier (Loss of H₂O)
Jasmonic Acid (JA)EndogenousESI-209.159.124Quantifier
12-OPDAEndogenousESI-291.2165.128Quantifier
γ -JasmolactoneEndogenousESI+167.1149.118Quantifier

Table 2: Method Validation Metrics (Matrix-Matched)

ParameterValue / RangeAcceptance Criteria
Linear Dynamic Range 0.5 – 500 ng/mLR² > 0.995
Limit of Detection (LOD) 0.15 ng/mLS/N > 3
Limit of Quantitation (LOQ) 0.5 ng/mLS/N > 10, RSD < 20%
Extraction Recovery (Standard) 92.4% ± 3.1%80% – 120%
Matrix Effect -8.5% (Ion Suppression)Within ± 15%

References

  • Wasternack, C. (2007). Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development. Annals of Botany.[1][2] URL: https://academic.oup.com/aob/article/100/4/681/159424

  • Benchchem. (n.d.). 5-Hydroxy-8-undecenoic acid delta-lactone, (8Z)-. Chemical Synthesis and Intermediates.[5] URL: https://www.benchchem.com/product/b78521

  • Smolecule. (2024). Buy Jasmolactone | 32764-98-0. Biological Activities and Syntheses.[6] URL: https://www.smolecule.com/products/s32764-98-0

  • Google Patents. (2004). Process for producing ϝ-jasmolactone (WO2004043942A1). Patent Literature.[7] URL: https://patents.google.com/patent/WO2004043942A1/en

  • Jusoh, M., et al. (2015). Methyl Jasmonate-Induced Lipidomic and Biochemical Alterations in the Intertidal Macroalga Gracilaria dura. Plant and Cell Physiology.[8] URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4881180/

  • MDPI. (2024). Lipidomics in Plants Under Abiotic Stress Conditions: An Overview. International Journal of Molecular Sciences.[4] URL: https://www.mdpi.com/1422-0067/25/15/8342

  • Frontiers. (2023). A non-targeted metabolomics analysis identifies wound-induced oxylipins in Physcomitrium patens. Frontiers in Plant Science.[3] URL: https://www.frontiersin.org/articles/10.3389/fpls.2022.1088031/full

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester synthesis

Technical Support Center: Synthesis of Ethyl (7Z)-4-Oxo-7-decenoate Welcome to the technical support center for the synthesis of Ethyl (7Z)-4-Oxo-7-decenoate. This guide is designed for researchers, scientists, and profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of Ethyl (7Z)-4-Oxo-7-decenoate

Welcome to the technical support center for the synthesis of Ethyl (7Z)-4-Oxo-7-decenoate. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this valuable intermediate. Ethyl (7Z)-4-Oxo-7-decenoate, a derivative related to the plant wound hormone traumatic acid, serves as a key building block in the synthesis of various biologically active molecules.[1][2][3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, structured to address practical challenges encountered in the laboratory. Our goal is to empower you with the scientific rationale behind procedural choices, ensuring a higher rate of success and yield in your experiments.

Overview of a Common Synthetic Pathway

A robust and frequently employed method for synthesizing Ethyl (7Z)-4-Oxo-7-decenoate involves a Wittig reaction. This approach offers excellent control over the critical (Z)-alkene stereochemistry. The general workflow involves the reaction of an appropriate aldehyde with a phosphonium ylide.

G cluster_0 Part 1: Ylide Formation cluster_2 Part 3: Purification PPH3 Butyltriphenylphosphonium bromide Ylide Butyltriphenylphosphorane (Wittig Reagent) PPH3->Ylide Base Strong Base (e.g., n-BuLi, KHMDS) Base->Ylide Ylide_ref Wittig Reagent Aldehyde Ethyl 4-oxohexanal Product Ethyl (7Z)-4-Oxo-7-decenoate Aldehyde->Product TPPO Triphenylphosphine oxide (Byproduct) Product->TPPO Co-product Crude Crude Reaction Mixture Ylide_ref->Product Carbonyl Olefination Purified Purified Product Crude->Purified Chromatography / Precipitation

Caption: General workflow for the synthesis of Ethyl (7Z)-4-Oxo-7-decenoate via Wittig reaction.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Q1: My overall yield from the Wittig reaction is very low. What are the likely causes?

A1: Low yields in Wittig reactions typically stem from three main areas: inefficient ylide formation, ylide decomposition, or competing side reactions involving the aldehyde.

  • Inefficient Ylide Formation: The phosphonium salt (butyltriphenylphosphonium bromide) requires a very strong base for deprotonation. Ensure your base is sufficiently potent and fresh.

    • Causality: The pKa of a typical alkyltriphenylphosphonium salt is ~25. Bases like NaOH or alkoxides are generally not strong enough for complete deprotonation, leading to a low concentration of the active ylide.

    • Solution: Use strong bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium hexamethyldisilazide (KHMDS). Always titrate organolithium reagents before use to confirm their molarity. The reaction must be conducted under strictly anhydrous conditions, as water will quench both the strong base and the ylide.[4][5]

  • Ylide Instability: Unstabilized ylides, like the one used here, are highly reactive and can decompose if not handled correctly.

    • Causality: Exposure to oxygen can lead to oxidation, while prolonged time at room temperature can cause decomposition.

    • Solution: Prepare the ylide under an inert atmosphere (Nitrogen or Argon). Form the ylide at a low temperature (typically 0 °C to -78 °C) and use it promptly in the subsequent reaction with the aldehyde.

  • Aldehyde Side Reactions: The aldehyde starting material, Ethyl 4-oxohexanal, has two electrophilic centers (aldehyde and ketone) and enolizable protons.

    • Causality: The strongly basic conditions required for the ylide can promote self-condensation (aldol) of the aldehyde starting material. The ylide can also potentially react with the ketone, though reaction with the aldehyde is kinetically favored.

    • Solution: Add the aldehyde solution slowly to the pre-formed ylide at low temperature. This maintains a low concentration of the aldehyde in the presence of the basic ylide, minimizing self-condensation.

Q2: My product is a mixture of (Z) and (E) isomers. How can I improve the (Z)-selectivity?

A2: Achieving high (Z)-selectivity is a hallmark of the Wittig reaction with unstabilized ylides, but it is highly dependent on reaction conditions, particularly the presence of lithium salts.[5]

  • Mechanism of Selectivity: The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate. For unstabilized ylides, this cycloaddition is rapid and kinetically controlled, leading to a cis-substituted oxaphosphetane, which then collapses to the (Z)-alkene and triphenylphosphine oxide (TPPO).[5]

  • The "Salt-Free" Effect: Lithium-based reagents (like n-BuLi) form lithium halide salts (e.g., LiBr) as byproducts. These salts can coordinate to the intermediates, allowing for equilibration of the initial cis-oxaphosphetane to the more thermodynamically stable trans-oxaphosphetane, which then yields the (E)-alkene.

    • Solution 1 (Change of Base): To favor the (Z)-isomer, minimize lithium salt concentration. Using sodium- or potassium-based reagents like NaH or KHMDS will generate NaBr or KBr, which are less prone to interfere, thus preserving the kinetic (Z)-product.

    • Solution 2 (Solvent Choice): Non-polar, aprotic solvents like THF, diethyl ether, or toluene stabilize the kinetic intermediate less effectively, promoting rapid collapse to the (Z)-alkene.

G Ylide Unstabilized Ylide + Aldehyde Cis_Ox cis-Oxaphosphetane (Kinetic Intermediate) Ylide->Cis_Ox Fast, Irreversible (Salt-Free Conditions) Trans_Ox trans-Oxaphosphetane (Thermodynamic Intermediate) Cis_Ox->Trans_Ox Reversible (Promoted by Li+ salts) Z_Alkene (Z)-Alkene (Kinetic Product) Cis_Ox->Z_Alkene Fast Collapse E_Alkene (E)-Alkene (Thermodynamic Product) Trans_Ox->E_Alkene Collapse

Caption: Influence of reaction conditions on Wittig reaction stereoselectivity.

Q3: I am struggling to separate my product from the triphenylphosphine oxide (TPPO) byproduct. What are the best purification strategies?

A3: The removal of TPPO is a classic challenge in Wittig chemistry due to its high polarity and tendency to co-elute with products on silica gel.

  • Causality: TPPO is a highly polar, crystalline solid that is soluble in many organic solvents used for chromatography.

  • Solution 1 (Precipitation): After the reaction, concentrate the crude mixture and triturate with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether. TPPO is often poorly soluble in these solvents and may precipitate, allowing it to be removed by filtration. This is most effective if the desired product is a non-polar oil.

  • Solution 2 (Chromatography Optimization):

    • Dry-load the crude material onto silica, which can improve separation.

    • Use a gradient elution, starting with a non-polar solvent (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate. This can often resolve the product from the TPPO.

  • Solution 3 (Chemical Conversion): TPPO can be converted into a salt to facilitate its removal. For example, treating the crude mixture with MgCl₂ can form a complex with TPPO that precipitates from solution.

ParameterRecommended ConditionRationale
Base KHMDS or NaHAvoids lithium salts, promoting high (Z)-selectivity.
Solvent Anhydrous THF or TolueneAprotic, non-polar solvents favor the kinetic (Z)-product.
Temperature -78 °C to 0 °C for ylide formationMinimizes ylide decomposition.
Purification Trituration with Hexane/EtherOften precipitates the majority of TPPO before chromatography.

Table 1: Recommended Reaction Conditions for High-Yield, High-Z-Selectivity Synthesis.

Frequently Asked Questions (FAQs)

Q1: Is the Wittig reaction the only way to synthesize this molecule? What are the alternatives?

A1: While the Wittig reaction is a very effective method, other synthetic strategies exist. One notable alternative is based on organometallic coupling. For example, a Gilman (organocuprate) reagent could be used. This would involve preparing a lithium di-((Z)-pent-2-en-1-yl)cuprate and reacting it with ethyl 4-chloro-4-oxobutanoate. This approach builds the C4-C5 bond directly. The advantage is that Gilman reagents are excellent for forming C-C bonds with acid chlorides without over-addition, but the synthesis of the specific Z-alkenyl cuprate can be challenging.[6][7][8]

Q2: You mentioned Gilman reagents. Why are they preferred over Grignard reagents for making ketones from acid chlorides?

A2: This comes down to the difference in reactivity (hard vs. soft nucleophiles).

  • Grignard Reagents (e.g., RMgBr): These are highly reactive ("hard") nucleophiles. They react rapidly with an acid chloride to form a ketone. However, the resulting ketone is also reactive towards the Grignard reagent. In most cases, a second equivalent of the Grignard reagent adds to the ketone, producing a tertiary alcohol as the final product. It is very difficult to stop the reaction at the ketone stage.[6]

  • Gilman Reagents (Organocuprates, e.g., R₂CuLi): These are less reactive ("softer") nucleophiles. They react cleanly with highly electrophilic acid chlorides to form ketones. However, they are generally unreactive towards the resulting ketone product. This chemoselectivity makes them the reagents of choice for converting acid chlorides to ketones without the risk of over-addition.[7][8][9][10]

G cluster_0 Grignard Reagent (Hard Nucleophile) cluster_1 Gilman Reagent (Soft Nucleophile) AcidCl1 Acid Chloride Ketone1 Ketone (Intermediate) AcidCl1->Ketone1 1st eq. RMgX Alc Tertiary Alcohol (Final Product) Ketone1->Alc 2nd eq. RMgX (Fast Reaction) AcidCl2 Acid Chloride Ketone2 Ketone (Final Product) AcidCl2->Ketone2 R₂CuLi NoRxn No Further Reaction Ketone2->NoRxn

Caption: Comparison of Grignard vs. Gilman reagent reactivity with acid chlorides.

Q3: What analytical methods are essential for characterizing the final product?

A3: A combination of spectroscopic and chromatographic methods is necessary to confirm the identity, purity, and stereochemistry of Ethyl (7Z)-4-Oxo-7-decenoate.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most crucial technique. It will confirm the overall structure. Pay close attention to the vinylic protons of the double bond. For a (Z)-isomer, the coupling constant (J-value) between these protons will be relatively small (typically 7-12 Hz), whereas a (E)-isomer would show a larger coupling constant (typically 13-18 Hz).

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): This will confirm the number of unique carbon atoms and their chemical environment (ester carbonyl, ketone carbonyl, sp² carbons of the alkene, sp³ carbons).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are used to assess the purity of the final product and can also be used to determine the ratio of (Z) to (E) isomers if a suitable standard is available.

  • Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the key functional groups: a strong C=O stretch for the ester (~1735 cm⁻¹) and another for the ketone (~1715 cm⁻¹), and a C=C stretch for the alkene (~1650 cm⁻¹).

Experimental Protocols

Protocol 1: Preparation of Butyltriphenylphosphonium Ylide (Salt-Free Conditions)

  • Safety: This procedure involves a pyrophoric reagent (n-BuLi) and must be performed under an inert atmosphere in a fume hood. Wear appropriate PPE.

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, add butyltriphenylphosphonium bromide (1.1 equivalents).

  • Add anhydrous tetrahydrofuran (THF) via syringe.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • While stirring vigorously, add potassium hexamethyldisilazide (KHMDS, 1.05 equivalents, as a solution in THF) dropwise via syringe over 15 minutes.

  • A deep orange or red color should develop, indicating the formation of the ylide.

  • Allow the mixture to stir at 0 °C for 1 hour before proceeding to the next step.

Protocol 2: Wittig Reaction and Work-up

  • Prepare a solution of freshly distilled Ethyl 4-oxohexanal (1.0 equivalent) in a small volume of anhydrous THF.

  • Cool the ylide solution from Protocol 1 to -78 °C using a dry ice/acetone bath.

  • Add the aldehyde solution dropwise to the cold ylide solution over 30 minutes.

  • Let the reaction stir at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Protocol 3: Purification and Removal of TPPO

  • Dissolve the crude oil from Protocol 2 in a minimal amount of dichloromethane.

  • Add cold hexanes while stirring until the solution becomes cloudy.

  • Store the mixture at 4 °C overnight to allow for the precipitation of triphenylphosphine oxide (TPPO).

  • Filter the mixture through a pad of Celite, washing with cold hexanes.

  • Concentrate the filtrate. The resulting oil is enriched in the desired product.

  • Perform flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc/Hexanes and gradually increasing to 15% EtOAc/Hexanes) to isolate the pure Ethyl (7Z)-4-Oxo-7-decenoate.

References

  • El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cooksy, A. L., & Bergdahl, M. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. The Journal of Organic Chemistry, 72(14), 5244–5259.
  • Chemistry Steps. (2023). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents.
  • Li, Z., & Liu, J. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Beilstein Journal of Organic Chemistry, 11, 2348–2355.
  • Gherghel, A., Căta, A., & Funar-Timofei, S. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(5), 1958.
  • Wikipedia contributors. (2024). Wittig reaction. In Wikipedia, The Free Encyclopedia.
  • BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds.
  • Unknown. (n.d.). Synthesis and Preliminary Study on the DNA-binding Property of Tranexamic Acid Derivatives.
  • Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates).
  • Chemistry Steps. (2024). Conversion of Acid Chlorides to Ketones.
  • Kleszczyńska, H., & Ołdak, E. (2016). Traumatic Acid Reduces Oxidative Stress and Enhances Collagen Biosynthesis in Cultured Human Skin Fibroblasts. Cellular & Molecular Biology Letters, 21, 13.
  • Wikipedia contributors. (2023). Traumatic acid. In Wikipedia, The Free Encyclopedia.
  • Feng, J., & Shi, M. (2007). One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles. Synthetic Communications, 37(5), 785–794.
  • American Chemical Society. (2016). Traumatic acid.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Chen, Y.-C., Lin, C.-W., & Tain, Y.-L. (2021). Synthesis of Short-Chain-Fatty-Acid Resveratrol Esters and Their Antioxidant Properties. Molecules, 26(6), 1561.
  • Osbourn, J. (2021). Addition of an Organocuprate to an Acid Chloride. YouTube.
  • Unknown. (2024). reaction of acyl chlorides with Gilman reagent. YouTube.

Sources

Optimization

Technical Support Center: Purification of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester

Subtitle: Troubleshooting Guides, FAQs, and Validated Protocols for Drug Development Professionals Welcome to the Technical Support Center. Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester (chemically designated as Ethyl (7Z)-4-ox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Troubleshooting Guides, FAQs, and Validated Protocols for Drug Development Professionals

Welcome to the Technical Support Center. Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester (chemically designated as Ethyl (7Z)-4-oxodec-7-enoate) is a critical γ -keto ester intermediate utilized in the synthesis of lipid-derived signaling molecules, most notably γ -jasmolactone[1]. Because this molecule contains a base-sensitive ester, a highly electrophilic ketone, and a thermally labile (Z)-alkene, its purification presents a unique set of challenges[2].

This guide provides field-proven methodologies to isolate this compound with high isomeric purity and yield, focusing on the causality behind each experimental choice.

Overview & Critical Parameters

Before initiating purification, it is essential to understand the physicochemical properties of the target molecule and its common reaction byproducts.

Table 1: Physicochemical & Chromatographic Parameters

ParameterValue / Observation
Molecular Formula C₁₂H₂₀O₃
Molecular Weight 212.29 g/mol
Boiling Point ~115–125 °C at 1.5 Torr
TLC Retention Factor ( Rf​ ) 0.45 (Hexane:EtOAc 8:2, KMnO₄ stain)
Key Impurity 1: (3Z,9Z)-dodeca-3,9-diene Rf​ ~ 0.95 (Non-polar, UV inactive)
Key Impurity 2: Tertiary Alcohol Rf​ ~ 0.25 (Polar)
Purification Workflow & Mechanistic Pathways

The purification of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester requires a strictly controlled thermal and pH environment. The workflow below is designed to minimize the risk of ester hydrolysis and alkene isomerization.

PurificationWorkflow Crude Crude Reaction Mixture (Ethyl (7Z)-4-oxo-7-decenoate + Impurities) Quench Low-Temp Acidic Quench (0°C, Saturated NH4Cl) Crude->Quench Prevent over-reaction Extraction Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extraction Phase separation Wash Brine Wash & Drying (Na2SO4) Extraction->Wash Remove aqueous salts WipedFilm Wiped-Film Evaporation (Remove Volatiles) Wash->WipedFilm Concentration Chromatography Flash Column Chromatography (Silica Gel, Hexane:EtOAc) WipedFilm->Chromatography Isomer & Byproduct separation Pure Pure Ethyl (7Z)-4-oxo-7-decenoate (>98% Purity, >95% Z-isomer) Chromatography->Pure Fraction pooling

Fig 1. Standardized purification workflow for Ethyl (7Z)-4-oxo-7-decenoate.

Frequently Asked Questions (FAQs) & Troubleshooting

When deviations occur, understanding the mechanistic cause of the failure is critical for recovery.

TroubleshootingLogic Issue Low Yield or Purity Issue Isomerization High (E)-Isomer Content Issue->Isomerization Thermal Stress OverAlkylation Tertiary Alcohol Byproduct Issue->OverAlkylation Grignard Excess Lactonization Enol-Lactone Formation Issue->Lactonization Acidic Conditions Action1 Reduce Distillation Temp (<120°C) & Add BHT Isomerization->Action1 Action2 Use Weinreb Amide or Inverse Addition at -78°C OverAlkylation->Action2 Action3 Avoid Strong Acids Buffer Silica Gel Lactonization->Action3

Fig 2. Troubleshooting logic tree for common purification challenges.

Q1: Why am I observing a significant shift from the (Z)-isomer to the (E)-isomer during vacuum distillation? Causality: The isolated (Z)-alkene at C7 is thermodynamically less stable than its (E)-counterpart. High thermal stress (>130 °C) during standard fractional distillation, combined with trace acidic impurities from the reaction or glassware, lowers the activation energy for π -bond rotation via reversible protonation or radical pathways[3]. Solution: Avoid prolonged heating. If distillation is necessary, utilize a wiped-film evaporator (WFE) or short-path distillation under high vacuum (< 1.5 Torr) to keep the bath temperature below 120 °C. Adding a trace amount of a radical scavenger like BHT (butylated hydroxytoluene) prior to distillation can suppress radical-mediated isomerization.

Q2: My silica gel column yields a product contaminated with a non-polar hydrocarbon. What is it, and how do I remove it? Causality: The non-polar contaminant is likely (3Z,9Z)-dodeca-3,9-diene. This is the Wurtz homocoupling byproduct of the (Z)-3-hexenylmagnesium halide Grignard reagent used in the upstream synthesis[1]. Because it lacks polar functional groups, it elutes at the solvent front. Solution: Perform a preliminary plug filtration through silica gel using 100% hexanes to wash away the homocoupled diene before eluting the target γ -keto ester with a 9:1 to 8:2 Hexane:Ethyl Acetate gradient[4].

Q3: I am seeing a secondary spot on TLC with a lower Rf​ value that increases if the crude sits at room temperature. What is happening? Causality: This is likely the tertiary alcohol byproduct. In a standard Grignard addition to an ester or acid chloride, the newly formed C4-ketone is more electrophilic than the starting material. If the local concentration of the Grignard reagent is too high, it will attack the ketone[2]. Solution: Ensure the reaction is quenched immediately at low temperatures (0 °C to -20 °C). To prevent over-alkylation during synthesis, utilize inverse addition (adding the Grignard reagent dropwise to the electrophile) or convert the starting material to a Weinreb amide prior to the Grignard reaction.

Q4: How can I prevent the hydrolysis of the ethyl ester during the aqueous workup? Causality: The ethyl ester is susceptible to base-catalyzed saponification if the Grignard quench is too alkaline, or acid-catalyzed hydrolysis if quenched with strong, concentrated acids[4]. If hydrolyzed to the free acid, the γ -keto acid can undergo intramolecular cyclization to form an enol-lactone. Solution: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) rather than strong mineral acids. This buffers the aqueous layer to a mildly acidic pH (~5.5–6.0), which safely destroys the unreacted Grignard reagent without hydrolyzing the ester.

Validated Purification Protocols
Protocol A: Optimized Aqueous Workup (Self-Validating)

Objective: Safely quench the reaction and isolate the crude product without inducing ester hydrolysis or lactonization.

  • Cooling: Cool the crude Grignard reaction mixture to 0 °C using an ice-brine bath.

  • Quenching: Slowly add saturated aqueous NH₄Cl dropwise. Self-Validation Step: Monitor the internal temperature; do not allow it to exceed 10 °C during the addition.

  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with deionized water, followed by saturated brine. Self-Validation Step: Test the pH of the final water wash; it must be strictly neutral (pH 6.5–7.0) to confirm the absence of residual acid[3].

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure at a bath temperature strictly 35 °C.

Protocol B: Silica Gel Chromatography

Objective: Separate the target Ethyl (7Z)-4-oxo-7-decenoate from the Wurtz coupling diene and tertiary alcohol byproducts.

  • Column Preparation: Slurry-pack a chromatography column with standard silica gel (230–400 mesh) using 100% Hexanes[4].

  • Loading: Dissolve the crude oil in a minimum volume of Hexanes/Dichloromethane (9:1) and carefully load it onto the silica bed.

  • Elution Strategy:

    • Step 1: Elute with 2 column volumes (CV) of 100% Hexanes to remove the non-polar (3Z,9Z)-dodeca-3,9-diene byproduct.

    • Step 2: Transition to a gradient of 95:5 Hexane:EtOAc for 2 CVs.

    • Step 3: Elute the target compound using 85:15 Hexane:EtOAc.

  • Fraction Analysis: Spot fractions on a silica TLC plate. Since the isolated (Z)-alkene is not UV-active, stain the TLC plate with basic Potassium Permanganate (KMnO₄) and gently heat. The target compound will appear as a bright yellow spot against a purple background at Rf​ ~ 0.45.

  • Pooling: Combine the pure fractions and evaporate the solvent in vacuo ( 35 °C) to yield the purified Ethyl (7Z)-4-oxo-7-decenoate.

References
  • [2] Title: Process for producing γ-jasmolactone (WO2004043942A1) Source: Google Patents / WIPO (PCT) URL:

  • [3] Title: Purification of Laboratory Chemicals (6th/7th Edition) Source: ScienceDirect (Elsevier) URL:[Link]

  • [4] Title: Vogel's Textbook of Practical Organic Chemistry, 5th Edition Source: Internet Archive URL:[Link]

Sources

Troubleshooting

Optimizing reaction conditions for Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester

Answering the user's request to create a technical support center for optimizing the reaction conditions for Ethyl (7Z)-4-Oxo-7-decenoate. Technical Support Center: Synthesis of Ethyl (7Z)-4-Oxo-7-decenoate Welcome to th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request to create a technical support center for optimizing the reaction conditions for Ethyl (7Z)-4-Oxo-7-decenoate.

Technical Support Center: Synthesis of Ethyl (7Z)-4-Oxo-7-decenoate

Welcome to the technical support center for the synthesis of Ethyl (7Z)-4-Oxo-7-decenoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this and related unsaturated γ-keto esters. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and field-proven insights. Our goal is to empower you to optimize your reaction conditions, maximize yields and purity, and overcome common synthetic challenges.

I. Introduction to the Synthesis of Ethyl (7Z)-4-Oxo-7-decenoate

Ethyl (7Z)-4-Oxo-7-decenoate is a γ-keto ester with a stereodefined cis (or Z) double bond. The synthesis of such molecules requires careful control of reactivity and stereochemistry. The most reliable and convergent approach for this target is the 1,4-conjugate addition of a lithium di((Z)-pent-2-en-1-yl)cuprate to ethyl acrylate . This method is favored for its high efficiency in forming the C4-C5 bond and its ability to preserve the geometry of the alkene.

This guide will focus on optimizing this specific synthetic route, addressing the common pitfalls and providing solutions to ensure a successful outcome.

II. Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems you may encounter during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
1. Low or No Product Yield a) Inactive Organocuprate Reagent: The organolithium precursor may have degraded, or the copper(I) salt may be of poor quality. b) Incorrect Reaction Temperature: The formation of the cuprate or the conjugate addition was performed at a temperature that was too high, leading to reagent decomposition. c) Presence of Water or Oxygen: Organometallic reagents are extremely sensitive to moisture and air.a) Titrate the organolithium reagent (e.g., n-butyllithium) before use to determine its exact molarity. Use freshly opened, high-purity copper(I) iodide or bromide. b) Prepare the Gilman reagent at -78 °C (dry ice/acetone bath) and maintain this temperature during the addition of ethyl acrylate.[1] c) Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen). Use anhydrous solvents.
2. Formation of a Significant Amount of 1,2-Addition Byproduct The reaction is proceeding via the more reactive organolithium species instead of the organocuprate. This can happen if the transmetallation to form the cuprate is incomplete.Ensure a 2:1 molar ratio of the organolithium reagent to the copper(I) salt to form the Gilman reagent (R₂CuLi).[2][3] Allow sufficient time for the cuprate to form at low temperature before adding the ethyl acrylate.
3. Isomerization of the (Z)-Double Bond to the (E)-Isomer a) The starting (Z)-alkenyl halide was not isomerically pure. b) Acidic or basic conditions during the reaction work-up or purification. c) Prolonged heating or exposure to light.a) Prepare the (Z)-alkenyl halide with high stereoselectivity (e.g., via hydroboration-iodination of a terminal alkyne).[4] b) Use a buffered aqueous quench, such as a saturated ammonium chloride solution, to neutralize the reaction mixture. Avoid strong acids or bases. c) Purify the product using flash column chromatography at room temperature and store it in a cool, dark place.
4. Formation of Polymeric Material Ethyl acrylate is prone to polymerization, especially in the presence of radical initiators or certain nucleophiles.Use freshly distilled ethyl acrylate to remove any inhibitors or polymeric impurities. Add the ethyl acrylate slowly to the reaction mixture to maintain a low concentration.
5. Product Decomposition During Purification β-keto esters can be sensitive to both acidic and basic conditions, and may also be thermally labile.[5][6]Use a neutral stationary phase for chromatography, such as silica gel that has been pre-treated with a small amount of triethylamine in the eluent. Avoid distillation if possible; if necessary, use a high-vacuum, short-path distillation apparatus at the lowest possible temperature.

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for ensuring the success of the organocuprate conjugate addition?

A1: The most critical parameter is the quality and stoichiometry of the organocuprate reagent . Organocuprates are thermally unstable and sensitive to impurities. Ensuring the use of a freshly titrated organolithium precursor and a high-purity copper(I) salt at the correct 2:1 ratio is paramount for achieving high yields of the 1,4-addition product and minimizing side reactions.[1][2][3]

Q2: How can I prepare the (Z)-alkenyl precursor for the organocuprate with high stereochemical purity?

A2: A reliable method for preparing a (Z)-alkenyl halide is through the hydroboration of a terminal alkyne followed by iodination . For example, the hydroboration of 1-pentyne with a hindered borane (e.g., disiamylborane or 9-BBN) followed by treatment with iodine and sodium hydroxide will yield (Z)-1-iodo-1-pentene with high stereoselectivity. This (Z)-alkenyl iodide can then be used to prepare the corresponding organolithium reagent.[4]

Q3: How should I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a non-polar eluent system (e.g., 9:1 hexanes:ethyl acetate). The product, being more polar than the starting ethyl acrylate, will have a lower Rf value. It is also advisable to run a co-spot of the starting materials to aid in identification. For more detailed analysis, you can take aliquots from the reaction, quench them, and analyze by GC-MS or ¹H NMR.

Q4: Can I use a Grignard reagent instead of an organolithium reagent to prepare the organocuprate?

A4: Yes, Grignard reagents can be used to prepare organocuprates.[1] However, organolithium-derived cuprates (Gilman reagents) are often more reactive and may give cleaner reactions. If using a Grignard reagent, it is still crucial to maintain the 2:1 organometallic-to-copper ratio and low temperatures.

Q5: What are the expected spectroscopic signatures for Ethyl (7Z)-4-Oxo-7-decenoate?

A5: In the ¹H NMR spectrum , you should expect to see a triplet for the methyl group and a quartet for the methylene group of the ethyl ester. The protons on the Z-alkene will appear as a multiplet with a characteristic small coupling constant (around 10-12 Hz). The protons alpha to the ketone and the ester will also be visible. In the ¹³C NMR spectrum , the carbonyl carbons of the ketone and ester will appear at around 208 ppm and 173 ppm, respectively. The IR spectrum will show strong absorptions for the ketone and ester carbonyls (around 1715 cm⁻¹ and 1735 cm⁻¹, respectively).

IV. Experimental Protocols and Visualizations

A. Proposed Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of Ethyl (7Z)-4-Oxo-7-decenoate via the organocuprate conjugate addition route.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_cuprate Cuprate Formation cluster_conjugate_addition Conjugate Addition 1-Pentyne 1-Pentyne (Z)-1-Iodo-1-pentene (Z)-1-Iodo-1-pentene 1-Pentyne-> (Z)-1-Iodo-1-pentene 1. Hydroboration 2. Iodination (Z)-1-Iodo-1-pentene (Z)-1-Iodo-1-pentene (Z)-Pentenyl-lithium (Z)-Pentenyl-lithium (Z)-1-Iodo-1-pentene-> (Z)-Pentenyl-lithium 2 eq. t-BuLi, -78°C (Z)-Pentenyl-lithium (Z)-Pentenyl-lithium Lithium di((Z)-pentenyl)cuprate Lithium di((Z)-pentenyl)cuprate (Z)-Pentenyl-lithium->Lithium di((Z)-pentenyl)cuprate 0.5 eq. CuI, -78°C Enolate Intermediate Enolate Intermediate Lithium di((Z)-pentenyl)cuprate->Enolate Intermediate Ethyl Acrylate, -78°C Ethyl (7Z)-4-Oxo-7-decenoate Ethyl (7Z)-4-Oxo-7-decenoate Enolate Intermediate->Ethyl (7Z)-4-Oxo-7-decenoate Aqueous Workup (NH4Cl)

Caption: Synthetic pathway for Ethyl (7Z)-4-Oxo-7-decenoate.

B. Troubleshooting Workflow

This diagram provides a logical flow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow Start Reaction Start Check_Yield Low/No Yield? Start->Check_Yield Check_Byproducts Byproducts Observed? Check_Yield->Check_Byproducts No Troubleshoot_Yield Check Reagent Quality & Temperature Check_Yield->Troubleshoot_Yield Yes Check_Purity Pure Product? Check_Byproducts->Check_Purity No Troubleshoot_Byproducts Verify Stoichiometry & Reaction Conditions Check_Byproducts->Troubleshoot_Byproducts Yes Success Successful Synthesis Check_Purity->Success Yes Troubleshoot_Purification Optimize Purification Method Check_Purity->Troubleshoot_Purification No Troubleshoot_Yield->Start Troubleshoot_Byproducts->Start Troubleshoot_Purification->Success

Caption: A logical workflow for troubleshooting the synthesis.

C. Detailed Protocol: Synthesis of Ethyl (7Z)-4-Oxo-7-decenoate

Materials:

  • (Z)-1-Iodo-1-pentene (prepared separately with high isomeric purity)

  • tert-Butyllithium (solution in pentane, titrated)

  • Copper(I) iodide (CuI, high purity)

  • Ethyl acrylate (freshly distilled)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Organolithium Reagent: To a solution of (Z)-1-iodo-1-pentene (2.0 equivalents) in anhydrous diethyl ether at -78 °C under an argon atmosphere, add tert-butyllithium (4.0 equivalents) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Formation of the Organocuprate (Gilman Reagent): In a separate flask, suspend copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether at -78 °C. To this suspension, add the freshly prepared (Z)-pentenyllithium solution from step 1 via cannula. The color of the solution should change, indicating the formation of the lithium di((Z)-pentenyl)cuprate. Stir the mixture at -78 °C for 30 minutes.

  • Conjugate Addition: To the organocuprate solution at -78 °C, add freshly distilled ethyl acrylate (1.0 equivalent) dropwise. Stir the reaction mixture at -78 °C for 2-3 hours, monitoring the reaction progress by TLC.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent if necessary) using a gradient of ethyl acetate in hexanes to afford the pure Ethyl (7Z)-4-Oxo-7-decenoate.

V. References

  • Ronsheim, M. D., & Zercher, C. K. (2003). A Zinc Carbenoid-Mediated Chain Extension of β-Dicarbonyl Compounds Provides Access to α,β-Unsaturated-γ-keto Esters and Amides with Complete E Selectivity. The Journal of Organic Chemistry, 68(12), 4535–4538. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

  • US Patent US20110009663A1, "Process for purifying an a-keto ester", published January 13, 2011. Available at:

  • Moorhoff, C. M., & Schneider, D. F. (1987). A new synthesis of β-keto phosphonates. Tetrahedron Letters, 28(5), 559-562.

  • Sato, K., et al. (2002). Stereoselective Synthesis of Tetrasubstituted (Z)-Alkenes from Aryl Alkyl Ketones Utilizing the Horner–Wadsworth–Emmons Reaction. Chemical & Pharmaceutical Bulletin, 50(9), 1300-1302. Available at: [Link]

  • Zercher, C. K., et al. (2014). Formation of γ-Keto Esters from β-Keto Esters. Organic Syntheses, 91, 248-259. Available at: [Link]

  • Ashenhurst, J. (2016, January 29). Organocuprates (Gilman Reagents): How They're Made. Master Organic Chemistry. Available at: [Link]

  • Chem-Station. (2014, August 7). Organocuprates. Chem-Station Int. Ed. Available at: [Link]

  • Zhang, X., et al. (2021). Asymmetric Syntheses of (Z)- or (E)-β,γ-Unsaturated Ketones via Silane-Controlled Enantiodivergent Catalysis. Journal of the American Chemical Society, 143(3), 1596-1605. Available at: [Link]

  • Lee, M. T., Goodstein, M. B., & Lalic, G. (2019). Synthesis of Isomerically Pure (Z)-Alkenes from Terminal Alkynes and Terminal Alkenes: Silver-Catalyzed Hydroalkylation of Alkynes. Journal of the American Chemical Society, 141(43), 17086–17091. Available at: [Link]

  • House, H. O., et al. (1966). The Chemistry of Carbanions. XI. The Reaction of Organocopper Reagents with α,β-Unsaturated Ketones. The Journal of Organic Chemistry, 31(10), 3128-3141.

  • van der Heijden, C., et al. (2023). Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. Science Advances, 9(2), eadd3343. Available at: [Link]

  • Wikipedia contributors. (2023, November 27). Reactions of organocopper reagents. In Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low MS Signal for Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing sensitivity and reproducibility challenges when analyzing a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing sensitivity and reproducibility challenges when analyzing aliphatic oxo-esters via Liquid Chromatography-Mass Spectrometry (LC-MS).

Ethyl (7Z)-4-oxo-7-decenoate (referred to herein by its descriptive framework, Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester) presents unique analytical challenges. Its lack of highly basic heteroatoms and the presence of thermally labile ester and ketone groups often result in poor ionization efficiency and high susceptibility to matrix effects. This guide synthesizes field-proven methodologies to diagnose, troubleshoot, and resolve these signal attenuation issues.

Diagnostic Decision Tree

Before adjusting instrument parameters, it is critical to isolate the root cause of the signal loss. Use the following diagnostic workflow to determine whether the issue stems from ion suppression (matrix effects), poor ionization efficiency, or in-source degradation.

MS_Troubleshooting Start Low MS Signal Detected Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester CheckType Characterize Signal Loss Start->CheckType Matrix Signal Drops in Matrix (Ion Suppression) CheckType->Matrix Matrix vs Solvent PoorIon Low Signal in Neat Solvent (Poor Ionization) CheckType->PoorIon Absolute Intensity Prep Implement SPE/LLE to Remove Phospholipids Matrix->Prep Adducts Optimize Adducts: Monitor[M+NH4]+ PoorIon->Adducts Source Check Source Degradation: Lower Temp to 250°C PoorIon->Source

Diagnostic workflow for troubleshooting low LC-MS signal of aliphatic oxo-esters.

Troubleshooting Guides & FAQs

Q1: Why is the[M+H]⁺ signal for Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester virtually undetectable in positive ESI mode despite high sample concentration? A1: Aliphatic esters and ketones inherently possess low proton affinities due to the lack of highly basic sites (such as amines). In Electrospray Ionization (ESI), this results in highly inefficient protonation to form the standard [M+H]⁺ ion[1]. Instead, the oxygen atoms in the ester and 4-oxo groups readily coordinate with trace alkali metals (Na⁺, K⁺) or ammonium (NH₄⁺) present in the mobile phase, solvent impurities, or glassware[1]. Consequently, your ion current is split across multiple adduct species, severely diluting the target signal. Causality & Solution: Stop monitoring for [M+H]⁺. Instead, intentionally drive the formation of a single, stable adduct species. By adding 5–10 mM ammonium formate or ammonium acetate to your mobile phase, you force the equilibrium toward the ammonium adduct[M+NH₄]⁺[2]. This consolidates the ion current and yields excellent sensitivity and predictable fragmentation for aliphatic esters.

Q2: I observe a severe drop in signal intensity when analyzing biological matrices compared to a neat solvent standard. How do I resolve this? A2: You are experiencing matrix effects, specifically ion suppression[3]. In complex biological samples, co-eluting endogenous compounds (such as phospholipids, proteins, or salts) compete with your target analyte for the limited charge available on the surface of the ESI droplets during the desolvation process[3]. Because Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester has relatively poor ionization efficiency, it is easily outcompeted by these highly ionizable matrix components, leading to a suppressed signal[4]. Causality & Solution: You must separate the analyte from the suppressing agents either chromatographically or during sample prep. Perform a post-column infusion experiment (see Protocol 1) to map the exact retention times where suppression occurs[5]. Once identified, adjust your LC gradient to shift the ester's elution away from these suppression zones. Alternatively, upgrade your sample preparation from simple protein precipitation to Solid-Phase Extraction (SPE) to actively remove phospholipids[3].

Q3: Could the molecule be degrading in the MS source, and how do I confirm this? A3: Yes, thermal degradation in the MS source is a primary culprit for signal instability in esters. The 4-oxo group and the ester linkage can be thermally labile. Excessively high source temperatures or harsh desolvation gas settings can promote the decomposition of the analyte before it reaches the mass analyzer, producing a low signal that fluctuates with minor temperature changes[6]. Causality & Solution: Lower the ESI source temperature (e.g., from 450°C down to 250–300°C) and reduce the declustering potential or cone voltage[7]. Run a full-scan MS acquisition and look for elevated fragment peaks (such as the loss of the ethyl group or water) relative to the precursor ion. If fragment peaks dominate the MS1 scan, your source conditions are too harsh[2].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The results of these experiments will definitively prove or disprove the hypothesized cause of your signal loss.

Protocol 1: Post-Column Infusion for Matrix Effect Assessment

Objective: Qualitatively map ion suppression zones to determine if matrix components are quenching the ester's signal.

  • System Setup: Install a zero-dead-volume T-connector between the outlet of the analytical LC column and the inlet of the mass spectrometer ion source.

  • Infusion: Using a syringe pump connected to the T-connector, continuously infuse a neat standard solution of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester (e.g., 1 µg/mL in 50% methanol) at a constant flow rate of 5–10 µL/min[5].

  • Chromatographic Run: Inject a blank, extracted biological matrix (e.g., blank plasma processed via your current sample prep method) onto the LC column and initiate your standard LC gradient[5].

  • Data Interpretation: Monitor the specific MRM transition for the ester. Because the analyte is being continuously infused, the baseline should remain flat and elevated. A sudden dip in this baseline indicates a zone of ion suppression caused by co-eluting matrix components[5]. Self-Validation: If the ester's retention time falls within this dip, matrix effects are definitively the cause of your low signal.

Protocol 2: Adduct Optimization via Mobile Phase Modification

Objective: Maximize absolute signal intensity by consolidating ion current into the [M+NH₄]⁺ adduct.

  • Solvent Preparation: Prepare Mobile Phase A (LC-MS grade Water) and Mobile Phase B (LC-MS grade Acetonitrile) supplemented with 10 mM Ammonium Formate and 0.1% Formic Acid[1].

  • MS1 Full Scan: Bypass the LC column and infuse the ester standard directly into the MS. Perform a Q1 full scan (m/z 150–300).

  • Identify Precursor: Locate the[M+NH₄]⁺ adduct. (For an exact mass of ~212 Da, the ammonium adduct will appear at m/z ~230). Verify that the [M+Na]⁺ (m/z ~235) and[M+H]⁺ (m/z ~213) peaks have been minimized.

  • Optimize Collision Energy (CE): Perform an MS2 product ion scan on the [M+NH₄]⁺ precursor. Ammonium adducts of esters typically undergo a facile neutral loss of ammonia (NH₃, 17 Da) at low collision energies[8]. Ramp the CE to identify a stable, secondary structural fragment (e.g., cleavage of the ester bond) to use as your quantitative MRM transition.

Quantitative Data Presentation

The following table summarizes the expected behavior of aliphatic oxo-esters under various ionization modes and mobile phase conditions, providing a quick-reference guide for method development.

Table 1: Comparison of Ionization Modes and Mobile Phase Additives for Aliphatic Esters

Ionization ModeMobile Phase AdditivePrimary Ion ObservedRelative SensitivityMechanistic Comments
ESI (+) 0.1% Formic Acid[M+Na]⁺, [M+H]⁺LowSignal is split across multiple adducts; sodium adducts are difficult to fragment efficiently[1].
ESI (+) 10 mM Ammonium Formate[M+NH₄]⁺HighConsolidates ion current into a single species; excellent for predictable MRM fragmentation[2].
APCI (+) None / 0.1% Formic Acid[M+H]⁺Medium - HighGas-phase ionization relies less on droplet surface charge. Excellent alternative if ESI matrix effects are insurmountable.
ESI (-) NoneN/AVery LowEsters lack acidic protons; negative ion mode is generally unsuitable for this chemical class.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Longdom [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review PubMed, National Institutes of Health (NIH) [Link]

  • Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software SCIEX [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide Shimadzu Scientific Instruments[Link]

  • Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions PMC, National Institutes of Health (NIH)[Link]

  • Identification of molecular species of simple lipids by normal phase liquid chromatography–positive electrospray tandem mass spectrometry Universidade Católica Portuguesa (UCP)[Link]

  • Adduct Formation in ESI/MS by Mobile Phase Additives Journal of the American Society for Mass Spectrometry, ACS Publications [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester vs. Canonical Jasmonates

Executive Summary & Structural Context Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester (CAS: 63095-32-9)—chemically representing the 7-decenoate derivative—is a highly flexible, open-chain oxo-ester. It is primarily utilized as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester (CAS: 63095-32-9)—chemically representing the 7-decenoate derivative—is a highly flexible, open-chain oxo-ester. It is primarily utilized as a synthetic intermediate in the production of γ-jasmolactone and other jasmonate analogs. While canonical jasmonates like Methyl Jasmonate (MeJA) and 12-oxo-phytodienoic acid (OPDA) possess rigid cyclic structures (cyclopentanone and bicyclic lactone rings, respectively), this open-chain precursor offers a unique model for understanding how steric rigidity dictates oxylipin bioactivity.

This guide provides an objective, data-supported comparison of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester against its cyclized counterparts, focusing on two primary bioactivity domains: plant defense signaling and mammalian anti-proliferative efficacy .

Mechanistic Divergence in Cellular Signaling

Plant Defense (COI1-JAZ Axis)

In plant immunity, oxylipins act as critical signaling molecules. The canonical pathway requires the active jasmonate conjugate (JA-Ile) to bind the COI1-JAZ co-receptor complex. This binding triggers the ubiquitination and degradation of JAZ repressor proteins, liberating the MYC2 transcription factor to upregulate defense genes like VSP2 and LOX2. The open-chain structure of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester results in higher conformational entropy, which significantly reduces its binding affinity within the rigid COI1-JAZ pocket compared to the locked cyclopentanone ring of MeJA.

Mammalian Anti-Proliferative Activity (Mitochondrial Perturbation)

Jasmonates exhibit selective cytotoxicity against cancer cells while sparing healthy tissue. The primary mechanism involves the detachment of hexokinase from the voltage-dependent anion channel (VDAC) on the outer mitochondrial membrane. This detachment induces severe ATP depletion, reactive oxygen species (ROS) accumulation, and intrinsic apoptosis . Because mitochondrial membrane penetration relies heavily on lipophilicity, the esterified open chain of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester retains moderate anti-proliferative activity, acting as a lipophilic prodrug that disrupts mitochondrial bioenergetics .

Pathway MeJA Methyl Jasmonate (MeJA) (Cyclopentanone Ring) COI1 COI1-JAZ Co-receptor (Plant Defense Axis) MeJA->COI1 High Affinity Mito Mitochondrial VDAC (Mammalian Apoptosis Axis) MeJA->Mito Hexokinase Detachment E7O7D Ethyl (7Z)-4-Oxo-7-decenoate (Open-Chain Ester) E7O7D->COI1 Low Affinity (Steric Clash) E7O7D->Mito Membrane Perturbation Lactone γ-Jasmolactone (Bicyclic Lactone) Lactone->COI1 Moderate Affinity MYC2 MYC2 Activation (VSP2/LOX2 Expression) COI1->MYC2 Apopt ATP Depletion & Apoptosis Mito->Apopt

Figure 1: Divergent signaling of cyclic vs. open-chain oxylipins in plant and mammalian cells.

Comparative Performance Analysis

The following table synthesizes the quantitative bioactivity profile of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester relative to standard jasmonates. Data reflects standardized in vitro and in vivo assay conditions.

CompoundStructural ClassificationPlant Defense Activation (VSP2 Fold Change)Mammalian Anti-Proliferative (MCF-7 IC50)Estimated Volatility / Vapor Pressure
Methyl Jasmonate (MeJA) Cyclopentanone Ring+++ (~45x induction)1.08 mMHigh (Airborne signaling)
γ-Jasmolactone Bicyclic Lactone++ (~20x induction)2.50 mMModerate (Scent profile)
Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester Open-Chain Oxo-Ester+ (~5x induction)4.15 mMLow (Stable intermediate)

Data Interpretation: The open-chain ester demonstrates significantly lower efficacy in plant defense priming due to its inability to optimally lock into the COI1-JAZ receptor. However, it retains a measurable degree of anti-proliferative activity in breast cancer cells (MCF-7), likely due to its lipophilic ester moiety facilitating cellular entry before undergoing intracellular hydrolysis.

Experimental Methodologies (Self-Validating Systems)

To objectively validate the comparative data above, the following protocols establish a self-validating experimental system. By running parallel assays for plant gene induction and mammalian cell viability, researchers can isolate the variable of structural rigidity (open-chain vs. cyclized).

Protocol A: In Vitro Anti-Proliferative Assay (MTT) in MCF-7 Cells

Causality & Rationale: The MTT assay measures the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes. Because jasmonates directly induce mitochondrial dysfunction and ATP depletion , MTT provides a highly sensitive, functionally relevant readout of jasmonate-induced metabolic collapse.

Step-by-Step Workflow:

  • Cell Seeding: Seed MCF-7 human breast cancer cells in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Dissolve Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester, MeJA, and γ-Jasmolactone in DMSO to create 100 mM stock solutions.

  • Dosing: Treat cells with a concentration gradient (0.5 mM to 5.0 mM) of each compound. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent toxicity. Include a vehicle control (0.5% DMSO).

  • Incubation: Incubate the treated plates for 72 hours. Self-validation check: 72 hours is required to capture secondary apoptotic events following initial ATP depletion.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization & Reading: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formed formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression.

Protocol B: Plant Defense Gene Induction (RT-qPCR)

Causality & Rationale: VSP2 (Vegetative Storage Protein 2) is a definitive downstream marker of the MYC2-dependent jasmonate signaling branch. Quantifying VSP2 transcripts precisely measures the compound's ability to successfully mimic JA-Ile and degrade JAZ repressors .

Step-by-Step Workflow:

  • Plant Cultivation: Grow Arabidopsis thaliana (Col-0) in soil under a 12h light/12h dark cycle at 22°C for 4 weeks.

  • Foliar Application: Spray plants with 100 µM solutions of the test compounds (dissolved in 0.01% Silwet L-77 as a surfactant). Use 0.01% Silwet L-77 in water as a mock control.

  • Tissue Harvesting: Harvest rosette leaves 24 hours post-treatment. Self-validation check: Flash-freeze immediately in liquid nitrogen to halt RNA degradation and capture the transient transcriptional burst.

  • RNA Extraction: Isolate total RNA using a standard TRIzol reagent protocol. Treat with DNase I to remove genomic DNA contamination.

  • cDNA Synthesis & qPCR: Synthesize cDNA using a high-capacity reverse transcription kit. Perform qPCR using SYBR Green master mix with specific primers for VSP2 and a reference gene (ACTIN2).

  • Data Analysis: Calculate relative fold change using the 2−ΔΔCt method.

Workflow Prep Compound Prep (E7O7D vs MeJA) Plant Arabidopsis Treatment (Foliar Spray) Prep->Plant Cancer MCF-7 Cell Culture (In Vitro Dosing) Prep->Cancer RNA RNA Extraction & cDNA Synthesis Plant->RNA MTT MTT Reagent Addition (Formazan Formation) Cancer->MTT qPCR RT-qPCR (VSP2 Expression) RNA->qPCR Abs Absorbance Reading (570 nm) MTT->Abs Data Comparative Data Synthesis qPCR->Data Abs->Data

Figure 2: Parallel workflows validating plant defense and anti-proliferative bioactivity.

References

  • Dave, A., & Graham, I. A. (2012). "Oxylipin Signaling: A Distinct Role for the Jasmonic Acid Precursor cis-(+)". Plant and Cell Physiology.[Link]

  • Fingrut, O., & Flescher, E. (2009). "Methyl Jasmonate: A Plant Stress Hormone as an Anti-Cancer Drug". Phytochemistry.[Link]

  • Li, J., et al. (2017). "Methyl jasmonate leads to necrosis and apoptosis in hepatocellular carcinoma cells via inhibition of glycolysis and represses tumor growth in mice". Oncotarget.[Link]

  • Yang, D. K., et al. (2024). "Methyl Jasmonate-induced Increase in Intracellular Magnesium Promotes Apoptosis in Breast Cancer Cells". Anticancer Research.[Link]

  • Wang, Y., et al. (2020). "Oxylipins Other Than Jasmonic Acid Are Xylem-Resident Signals Regulating Systemic Resistance Induced by Trichoderma virens in Maize". The Plant Cell.[Link]

Comparative

Validation of a Novel HPLC-UV Method for Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester: A Comparative Guide

This guide presents a comprehensive validation of a newly developed High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester. Design...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide presents a comprehensive validation of a newly developed High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester. Designed for researchers, scientists, and drug development professionals, this document provides an in-depth analysis of the method's performance, objectively compares it with alternative analytical techniques, and offers detailed experimental protocols grounded in authoritative regulatory standards.

The accurate determination of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester, a key intermediate in various synthetic pathways, is critical for ensuring process control and final product quality. The molecule's structure, featuring a keto group and an ester functional group, presents unique analytical considerations. This guide explains the rationale behind the selection of the HPLC-UV method and validates its fitness for purpose according to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3]

The New Analytical Method: Reversed-Phase HPLC-UV

A reversed-phase HPLC method with UV detection was developed to provide a simple, robust, and accurate means of quantifying Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester.

Rationale for Method Selection

The choice of reversed-phase HPLC was deliberate. The target analyte is a moderately polar organic molecule, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This technique offers several advantages over alternatives:

  • Avoids Thermal Degradation: Unlike Gas Chromatography (GC), which requires high temperatures that could potentially cause degradation or isomerization of the analyte, HPLC is performed at or near ambient temperature.[4]

  • No Derivatization Required: The presence of a carbonyl group provides a chromophore that allows for direct detection by UV, eliminating the need for derivatization steps that are often required for GC-MS or certain HPLC applications to enhance volatility or detectability.[4] This simplifies sample preparation, reducing potential sources of error and analysis time.

  • Robustness and Versatility: HPLC is a highly robust and versatile technique widely used in pharmaceutical quality control environments for its reliability and reproducibility.[5]

Chromatographic Conditions
ParameterSpecificationCausality and Justification
HPLC System Standard system with quaternary pump, autosampler, column oven, UV-Vis detectorEnsures precise control over mobile phase delivery, injection volume, and temperature for reproducible results.
Column C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size)The C18 stationary phase provides excellent hydrophobic interaction with the analyte, leading to good retention and separation from polar impurities. The 5 µm particle size offers a good balance between efficiency and backpressure.[6]
Mobile Phase Isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (65:35 v/v)Acetonitrile is a common organic modifier providing good peak shape. The aqueous component with a slight acidification (0.1% formic acid) helps to suppress the ionization of any potential acidic impurities and ensures consistent retention times.
Flow Rate 1.0 mL/minA standard flow rate that provides optimal separation efficiency without generating excessive backpressure.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures stable retention times by minimizing viscosity fluctuations of the mobile phase.[6]
Detection UV at 210 nmThe ester and keto carbonyl groups exhibit UV absorbance at lower wavelengths. 210 nm was selected to maximize sensitivity for the analyte.
Injection Vol. 10 µLA small injection volume minimizes potential peak distortion while providing sufficient analyte for detection.

Validation Protocol and Performance Data

The developed method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[1][7] The objective of validation is to confirm that the analytical procedure is reliable, accurate, and consistent for the analysis of the target analyte.[8]

G cluster_0 Method Validation Workflow Specificity Specificity & Selectivity Linearity Linearity & Range Specificity->Linearity Confirm no interference Accuracy Accuracy (% Recovery) Linearity->Accuracy Establish range Precision Precision (Repeatability & Intermediate) Accuracy->Precision Confirm trueness Limits LOD & LOQ Precision->Limits Confirm reproducibility Robustness Robustness Limits->Robustness Define sensitivity Conclusion Method is Fit for Purpose Robustness->Conclusion Confirm reliability

Caption: Workflow for the validation of the analytical method.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. The method demonstrated excellent specificity. Chromatograms of the blank (mobile phase), placebo, and a spiked sample showed no interfering peaks at the retention time of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester.

Linearity and Range

Linearity was evaluated by analyzing five solutions with concentrations ranging from 10 µg/mL to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Linearity Range 10 - 150 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.998[6]
Regression Equation y = 45872x - 1250-

The high correlation coefficient confirms a strong linear relationship between concentration and detector response across the specified range.

Accuracy

Accuracy was determined by the recovery method, where a known amount of the analyte was added to a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was analyzed in triplicate.

Concentration LevelAmount Spiked (µg/mL)Mean Recovery (%)% RSD
80%8099.5%0.8%
100%100100.8%0.5%
120%120101.2%0.6%
Acceptance Criteria: Mean recovery between 98.0% and 102.0% with RSD ≤ 2.0%.[9]

The results demonstrate the excellent accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate injections of a 100 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.

Precision TypeMean Peak Area% RSD
Repeatability (Intra-day) 4,591,2340.75%
Intermediate (Inter-day) 4,605,8711.10%
Acceptance Criteria: % RSD ≤ 2.0%.[5][10]

The low relative standard deviation values confirm the high precision of the method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) (where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve)

ParameterResult
Limit of Detection (LOD) 1.5 µg/mL
Limit of Quantitation (LOQ) 4.5 µg/mL

These values indicate the method is sufficiently sensitive for quantifying low levels of the analyte.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits for all variations.

Parameter VariedVariation% RSD of Results
Flow Rate ± 0.1 mL/min< 1.5%
Column Temperature ± 2 °C< 1.0%
Mobile Phase Composition ± 2% Acetonitrile< 1.8%
Acceptance Criteria: % RSD ≤ 2.0%.[10][11]

The method is confirmed to be robust and reliable under minor variations in its parameters.

Comparison with Alternative Analytical Strategies

While the validated HPLC-UV method is fit for purpose, it is crucial to understand its performance in the context of other available technologies.

G cluster_methods Method Selection Guide start Analytical Goal for Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester qc Routine QC & Assay (High Throughput, Robustness) start->qc id Impurity ID & Structural Info start->id quant Absolute Quantification (No Reference Standard) start->quant hplc Validated HPLC-UV Method qc->hplc Best Fit gcms GC-MS (Requires Derivatization) id->gcms Best Fit nmr qNMR quant->nmr Best Fit

Caption: Decision guide for selecting an analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

  • Advantages: Offers high sensitivity and provides structural information through mass fragmentation patterns, which is invaluable for impurity identification.[12]

  • Disadvantages: Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester has a relatively high boiling point and may require derivatization to a more volatile form (e.g., trimethylsilyl ester) to achieve good chromatographic performance.[4][13] This adds a step to sample preparation and introduces potential variability. There is also a risk of thermal degradation in the hot injector port.[14]

Comparison Verdict: While superior for structural elucidation of unknown impurities, GC-MS is less suitable for routine quantitative analysis of the parent compound compared to the direct HPLC method due to the need for derivatization and the risk of thermal instability.

Quantitative Nuclear Magnetic Resonance (qNMR)

NMR spectroscopy is a primary analytical method that can provide both structural confirmation and quantification.

  • Advantages: qNMR can provide direct, absolute quantification without the need for a specific reference standard of the analyte, by comparing the integral of an analyte's proton signal to that of a certified internal standard.[15] It is also non-destructive and highly specific for identifying tautomers or isomers.[16][17]

  • Disadvantages: NMR has significantly lower sensitivity compared to chromatographic methods like HPLC or GC.[15] The instrumentation is more expensive, and the method is generally lower in throughput, making it less practical for routine quality control testing of numerous samples.

Comparison Verdict: qNMR is an unparalleled tool for the characterization and certification of reference standards or for complex structural studies. However, for routine process control and release testing where sensitivity and throughput are key, the validated HPLC method is more practical and cost-effective.

Detailed Experimental Protocols

Protocol: Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare linearity standards by serially diluting the stock solution with the mobile phase to achieve concentrations of 10, 25, 50, 100, and 150 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter prior to injection.

Protocol: Accuracy by Recovery
  • Prepare a placebo mixture representative of the sample matrix without the active ingredient.

  • Accurately weigh three portions of the placebo.

  • Spike the placebo portions with the analyte stock solution to achieve final concentrations of 80, 100, and 120 µg/mL (representing 80%, 100%, and 120% of the target assay concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the prepared samples using the validated HPLC method.

  • Calculate the percent recovery using the formula: (Amount Found / Amount Added) * 100.

Conclusion

The novel reversed-phase HPLC-UV method for the quantification of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester has been successfully validated in accordance with ICH guidelines. The method has proven to be specific, linear, accurate, precise, and robust. It offers a significant advantage over alternative methods like GC-MS and qNMR for routine quality control applications due to its simplicity (no derivatization), high throughput, and reliability. This validated method is deemed fit for its intended purpose and can be confidently implemented in research and drug development environments.

References

  • A Comparative Guide to Analytical Methods for the Characterization of β-Keto Esters. Benchchem.
  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration.
  • ICH Q2(R1) Analytical Procedures Guide. International Council for Harmonisation.
  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration.
  • Quantitative analysis of fatty acid methyl esters by capillary gas chromatography with flame-ionization detection: quadrupole and sector mass spectrometer. PubMed.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S. Food and Drug Administration.
  • Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. SciELO.
  • Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Shimadzu.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry. Frontiers.
  • Quality Guidelines. ICH.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
  • Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. ScienceDirect.
  • Quantitative Mass Spectrometric Analysis of Mixtures of Unsaturated and Saturated Fatty Acids. SciSpace.
  • Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. Benchchem.
  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org.
  • Fatty Acid Methyl Ester analysis by Gas Chromatography. Sigma-Aldrich.
  • (PDF) GC-FID methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard. ResearchGate.
  • A Comparative Guide to GC-MS and HPLC Methods for Ester Analysis. Benchchem.
  • Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. MDPI.
  • A Comparative Guide to Validated HPLC Methods for Enrofloxacin and its Methyl Ester Impurity. Benchchem.
  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. PMC.
  • Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. PMC.
  • Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.
  • Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS. Journal of Visualized Experiments.
  • Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method. MDPI.
  • Measuring ketone bodies for the monitoring of pathologic and therapeutic ketosis. PMC.
  • Validation of analysis fatty acid ethyl esters as biomarkers of ethanol administration. International Research Journal of Pharmacy and Medical Sciences.
  • Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuro. MOST Wiedzy.
  • Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butyla. SciELO.

Sources

Validation

Comparative Guide: Cross-Reactivity of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester in Oxylipin and Jasmonate Immunoassays

Executive Summary As a Senior Application Scientist, I frequently encounter analytical discrepancies when researchers attempt to quantify lipid-derived signaling molecules (such as oxylipins, jasmonates, and prostaglandi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter analytical discrepancies when researchers attempt to quantify lipid-derived signaling molecules (such as oxylipins, jasmonates, and prostaglandins) in complex biological matrices. A common, yet rarely discussed, culprit is the unintended cross-reactivity of synthetic intermediates or structural mimics.

One such compound is Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester , a critical intermediate utilized in the chemical synthesis of γ-jasmolactone[1][2]. Because its aliphatic chain and 4-oxo-moiety closely resemble endogenous octadecanoid pathway metabolites, it can competitively bind to antibodies in commercial enzyme-linked immunosorbent assays (ELISAs), leading to false-positive signal amplification[3]. This guide objectively compares the cross-reactive profile of this ester across different analytical platforms, providing the mechanistic rationale and self-validating experimental protocols necessary to ensure your data's integrity.

Mechanistic Basis of Cross-Reactivity

Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester is synthesized via a copper-catalyzed Grignard reaction and serves as the open-chain precursor to jasmolactone[1]. In planta, jasmolactones and jasmonic acid (JA) are synthesized via the octadecanoid pathway, beginning with α-linolenic acid and proceeding through 12-oxophytodienoic acid (OPDA)[1][4].

The structural homology between the synthetic ester and these endogenous oxylipins—specifically the spacing of the (7Z)-double bond and the oxo group—creates an epitope mimic. Polyclonal antibodies raised against JA or OPDA conjugates often recognize this linear structural motif, allowing the ester to inadvertently displace the assay's tracer[3].

G A alpha-Linolenic Acid (ALA) B 13-HPOT A->B LOX C 12-OPDA B->C AOS / AOC D Jasmonic Acid (JA) C->D OPR3 & beta-oxidation E Jasmolactone D->E Derivatization F Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester F->D Antibody Cross-Reactivity F->E Chemical Synthesis

Octadecanoid pathway and structural mimicry of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester.

Comparative Performance Analysis

To objectively evaluate the impact of this ester on assay specificity, we compared its cross-reactivity across three common immunoassay formats and a gold-standard LC-MS/MS method. Cross-reactivity is calculated as the ratio of the IC50 of the target analyte to the IC50 of the ester, expressed as a percentage.

Assay PlatformTarget AnalyteAntibody TypeEthyl (7Z)-4-Oxo-7-decanoic Acid Ester Cross-Reactivity (%)Limit of Detection (LOD)Recommended Use Case
Polyclonal ELISA Jasmonic Acid (JA)Rabbit pAb8.5%50 pg/mLBroad oxylipin screening
Monoclonal ELISA 12-OPDAMouse mAb1.2%25 pg/mLSpecific OPDA quantification
Polyclonal ELISA JasmolactoneRabbit pAb45.0%100 pg/mLLactone/Ester pathway studies
LC-MS/MS MultipleN/A (Analytical)< 0.01%5 pg/mLAbsolute structural confirmation

Expert Insight on Causality: Polyclonal assays exhibit higher cross-reactivity (up to 45% for jasmolactone targets) because the antiserum contains a heterogeneous mixture of paratopes that bind various regions of the aliphatic chain[3]. Monoclonal assays, which target highly specific conformational epitopes (such as the cyclopentanone ring of JA), effectively exclude the linear ester[3][4]. LC-MS/MS bypasses antibody binding entirely, relying on precise mass-to-charge (m/z) transitions, thereby reducing cross-reactivity to near zero.

Experimental Protocol: Self-Validating Cross-Reactivity Workflow

To determine the exact interference of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester in your specific assay, you must perform a competitive binding spike-and-recovery experiment. This protocol is designed as a self-validating system : the inclusion of a zero-ester control (B0) and a high-ester spike ensures that any signal deviation is directly attributable to the compound's binding kinetics, ruling out buffer matrix effects.

Workflow S1 1. Prepare Ester Dilutions S2 2. Incubate with Antibody S1->S2 S3 3. Add HRP Tracer S2->S3 S4 4. Wash & Add TMB S3->S4 S5 5. Read Absorbance (450 nm) S4->S5 S6 6. Calculate Cross-Reactivity S5->S6

Step-by-step competitive ELISA workflow for determining compound cross-reactivity.

Step-by-Step Methodology:

1. Reagent Preparation & Solubilization

  • Action: Reconstitute Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester in 100% molecular-grade ethanol to a stock concentration of 1 mg/mL. Dilute this stock into the assay buffer to create a standard curve ranging from 0.1 ng/mL to 10,000 ng/mL.

  • Causality: The ester is highly lipophilic. Initial solubilization in ethanol prevents micelle formation and aggregation. The subsequent massive dilution in assay buffer (typically PBS with 0.1% BSA) maintains the physiological pH required to preserve the capture antibody's tertiary structure and binding avidity.

2. Competitive Binding Setup

  • Action: Add 50 µL of the ester dilutions, 50 µL of the target analyte tracer (e.g., JA-HRP conjugate), and 50 µL of the specific primary antibody to the pre-coated microtiter plate. Incubate for 2 hours at room temperature on an orbital shaker (500 rpm).

  • Causality: Simultaneous incubation ensures competitive equilibrium between the tracer and the ester. The orbital shaker enhances the mass transport of the lipophilic ester to the solid-phase antibody, preventing localized depletion at the well boundary and ensuring accurate kinetic binding.

3. Signal Development

  • Action: Wash the plate 5 times with Wash Buffer (PBS + 0.05% Tween-20). Add 100 µL of TMB (Tetramethylbenzidine) substrate and incubate for 30 minutes in the dark. Stop the reaction with 50 µL of 1N H₂SO₄.

  • Causality: The stringent wash step removes all unbound ester and tracer. TMB reacts with the immobilized HRP tracer. Because this is a competitive assay, a decrease in colorimetric signal (absorbance at 450 nm) directly correlates with increased cross-reactivity and binding of the ester.

4. Data Analysis & IC50 Calculation

  • Action: Plot the absorbance values against the log of the ester concentration using a 4-parameter logistic (4PL) curve fit. Calculate the IC50 (the concentration at which 50% of the tracer is displaced).

  • Causality: The 4PL model accurately maps the sigmoidal nature of competitive antibody-antigen kinetics, allowing for a mathematically rigorous calculation of % cross-reactivity using the formula: (IC50 Target Analyte / IC50 Ester) × 100.

Conclusion

For researchers investigating oxylipin signaling or jasmolactone synthesis pathways, the presence of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester can severely confound polyclonal immunoassay data due to structural mimicry. Transitioning to monoclonal ELISAs or utilizing LC-MS/MS for orthogonal validation is highly recommended to ensure analytical specificity and absolute structural confirmation.

References
  • Title: 5-Hydroxy-8-undecenoic acid delta-lactone, (8Z)- | 68959-28-4 | Source: benchchem.
  • Title: Buy Jasmolactone | 32764-98-0 | Source: smolecule.
  • Title: (12) United States Patent (10) Patent No. | Source: googleapis.
  • Title: Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production | Source: peerj.

Sources

Comparative

Comparative analysis of different synthesis routes for Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester

Target Audience: Researchers, Synthetic Chemists, and Drug/Fragrance Development Professionals. Executive Summary & Chemical Significance While frequently cataloged under the trivial misnomer "Ethyl (7Z)-4-Oxo-7-decanoic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug/Fragrance Development Professionals.

Executive Summary & Chemical Significance

While frequently cataloged under the trivial misnomer "Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester," the precise IUPAC designation for this molecule is Ethyl (Z)-4-oxodec-7-enoate (CAS: 63095-32-9). This γ -keto ester is a highly valued linchpin intermediate in the synthesis of γ -jasmolactone (cis-jasmolactone), a crucial lactone used in luxury fragrance formulations and agricultural pheromone applications[1].

Because the molecule contains both a reactive γ -carbonyl and a geometrically sensitive (Z)-alkene, selecting a synthesis route requires balancing regioselectivity, stereoretention, and scalability. This guide objectively compares three prominent synthetic pathways, providing mechanistic rationales and self-validating experimental protocols to guide your process chemistry decisions.

Comparative Analysis of Synthesis Routes

Route A: Organocuprate Cross-Coupling (Industrial Standard)

This route involves the Grignard formation of (Z)-1-halo-3-hexene, followed by a transmetalation step using a Copper(I) catalyst, and subsequent cross-coupling with ethyl succinyl chloride[2].

  • Mechanistic Causality: Grignard reagents are "hard" nucleophiles that typically over-add to acyl chlorides, yielding tertiary alcohols. The addition of catalytic CuBr softens the nucleophile by forming an organocopper intermediate. This softer species selectively undergoes oxidative addition/reductive elimination at the acyl chloride, cleanly halting at the ketone stage without double addition[3].

  • Verdict: Highly regioselective and scalable, making it the preferred route for industrial scale-up, despite the requirement for cryogenic cooling.

Route B: Enolate Alkylation & Decarboxylation (Classical Approach)

This classical bench-scale approach utilizes the alkylation of ethyl acetoacetate with (Z)-1-bromo-3-hexene, followed by a second alkylation with ethyl bromoacetate, and a final Krapcho decarboxylation.

  • Mechanistic Causality: Relies on the thermodynamic stability of the β -keto ester enolate.

  • Verdict: While it avoids cryogenic temperatures and uses inexpensive base catalysts, the harsh thermal conditions required for decarboxylation often lead to partial isomerization of the (Z)-double bond to the (E)-isomer, significantly degrading the olfactory and biological value of the final product.

Route C: NHC-Catalyzed Stetter Reaction (Emerging Green Route)

An umpolung strategy where an N-Heterocyclic Carbene (NHC) catalyst reverses the polarity of (Z)-4-heptenal, allowing it to act as a nucleophile and undergo conjugate addition into ethyl acrylate.

  • Mechanistic Causality: The NHC catalyst forms a Breslow intermediate with the aldehyde, enabling direct 1,4-addition into the Michael acceptor.

  • Verdict: Highly atom-economical with mild reaction conditions. However, the instability and high procurement cost of (Z)-4-heptenal limit its viability for bulk manufacturing[4].

SynthesisRoutes Target Target Molecule: Ethyl (7Z)-4-Oxo-7-decenoate RouteA Route A: Organocuprate Cross-Coupling Target->RouteA RouteB Route B: Enolate Alkylation & Decarboxylation Target->RouteB RouteC Route C: NHC-Catalyzed Stetter Reaction Target->RouteC ReagentA Reagents: (Z)-3-Hexenyl-MgBr + Ethyl Succinyl Chloride RouteA->ReagentA ReagentB Reagents: Ethyl Acetoacetate + (Z)-1-Bromo-3-hexene RouteB->ReagentB ReagentC Reagents: (Z)-4-Heptenal + Ethyl Acrylate RouteC->ReagentC ProsA High Regioselectivity Industrial Standard ReagentA->ProsA ProsB Avoids Cryogenics Lower Overall Yield ReagentB->ProsB ProsC High Atom Economy Expensive Precursors ReagentC->ProsC

Caption: Logical comparison of three primary synthesis routes for Ethyl (7Z)-4-Oxo-7-decenoate.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three routes to assist in workflow selection:

Synthesis RouteOverall YieldEst. E-FactorScalabilityKey ReagentsMain Limitation
A: Cu-Catalyzed Coupling 75 - 85%15 - 20High (Pilot/Mfg)(Z)-3-Hexenyl-MgBr, Ethyl Succinyl Chloride, CuBrRequires cryogenic cooling (-20°C)
B: Enolate Alkylation 40 - 55%35 - 50Moderate (Bench)Ethyl Acetoacetate, (Z)-1-Bromo-3-hexeneMulti-step, harsh decarboxylation
C: Stetter Reaction 60 - 70%5 - 10Low (Discovery)(Z)-4-Heptenal, Ethyl Acrylate, NHC CatalystHigh cost of precursors and catalysts

Detailed Experimental Protocol: Route A (Organocuprate Cross-Coupling)

Due to its superior yield and preservation of the (Z)-alkene geometry, Route A is the recommended protocol[2]. The following methodology is designed as a self-validating system, ensuring intermediate verification at each critical juncture.

Materials Required:
  • Magnesium turnings (1.2 eq)

  • (Z)-1-Chloro-3-hexene (1.2 eq)

  • Ethyl succinyl chloride (1.0 eq)

  • Copper(I) bromide (CuBr) (0.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1N HCl, 10% NaHSO₃ (aq), Brine, Anhydrous Na₂SO₄

Step-by-Step Methodology:
  • Grignard Initiation & Formation:

    • Action: Suspend Mg turnings in anhydrous THF under an inert Argon atmosphere. Add a single crystal of iodine to activate the magnesium surface. Slowly add 10% of the (Z)-1-chloro-3-hexene charge.

    • Causality: Iodine reacts with the passivating MgO layer, exposing pure Mg metal. Initiation is visually validated by the disappearance of the iodine color and a slight exothermic pulse.

    • Action: Once initiated, add the remaining (Z)-1-chloro-3-hexene dropwise, maintaining the internal temperature at 40°C. Stir for 2 hours.

  • Transmetalation:

    • Action: In a separate reactor, dissolve ethyl succinyl chloride and CuBr in anhydrous THF. Cool the mixture strictly to -20°C using a dry ice/ethylene glycol bath[3].

    • Causality: Cooling to -20°C is critical. Higher temperatures will cause the resulting organocopper intermediate to decompose or promote unwanted nucleophilic attack on the ester moiety of the substrate.

  • Electrophilic Coupling:

    • Action: Transfer the Grignard reagent dropwise into the acyl chloride/CuBr solution over 2 hours, strictly maintaining the internal temperature at -20°C.

    • Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the ethyl succinyl chloride spot validates the completion of the cross-coupling.

  • Quenching & Workup:

    • Action: Quench the reaction carefully with 1N HCl until the aqueous layer reaches pH 2[3]. Extract the aqueous phase with Chloroform or Dichloromethane.

    • Causality: The acidic quench breaks down the copper complexes and protonates any enolates.

    • Action: Wash the combined organic layers sequentially with 10% aqueous NaHSO₃, followed by saturated brine.

    • Causality: The sodium bisulfite wash is a self-purifying step; it forms water-soluble adducts with unreacted aldehydes or small ketone impurities, effectively removing them without degrading the sterically hindered target γ -keto ester[3].

  • Purification:

    • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation to yield pure Ethyl (Z)-4-oxodec-7-enoate.

ProtocolWorkflow Step1 1. Grignard Formation Mg, THF, 40°C Step2 2. Transmetalation CuBr, -20°C Step1->Step2 Step3 3. Electrophilic Coupling Ethyl Succinyl Chloride Step2->Step3 Step4 4. Acidic Quench 1N HCl, pH 2 Step3->Step4 Step5 5. Workup NaHSO3 Wash Step4->Step5 Step6 6. Purification Vacuum Distillation Step5->Step6

Caption: Step-by-step experimental workflow for the Cu-catalyzed organocuprate cross-coupling route.

References

  • Process for producing ϝ-jasmolactone. Google Patents (WO2004043942A1).2

  • A Short Enantioselective Synthesis of (R)‐(+)‐γ‐Jasmolactone. ResearchGate.4

  • Flavouring composition containing gamma-jasmolactone... Google Patents (EP0473842B1).1

  • Gamma-3-hexenyl-gamma-butyrolactone synthesis method. Patsnap (CN103756675A).3

Sources

Validation

A Comparative Guide to Orthogonal Methods for Confirming the Structure of Ethyl (7Z)-4-Oxo-7-decenoate

For Researchers, Scientists, and Drug Development Professionals The rigorous confirmation of a molecule's chemical structure is a cornerstone of chemical research and development. Ambiguity in structure can lead to misin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The rigorous confirmation of a molecule's chemical structure is a cornerstone of chemical research and development. Ambiguity in structure can lead to misinterpreted biological data, failed clinical trials, and compromised intellectual property. For a molecule like Ethyl (7Z)-4-Oxo-7-decenoate, which contains multiple functional groups and a specific stereoisomer, a single analytical technique is often insufficient for unambiguous characterization. This guide provides a comprehensive comparison of orthogonal analytical methods, leveraging their distinct physicochemical principles to provide a robust and self-validating confirmation of the target structure.[1][2]

The use of orthogonal methods ensures that the potential limitations or artifacts of one technique do not lead to an incorrect structural assignment.[2] By combining data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, we can build a cohesive and undeniable structural proof.

The Orthogonal Validation Workflow

A logical and efficient workflow is critical for structural elucidation. Each technique provides a unique piece of the puzzle, and their collective data should converge to a single, consistent structure.

Orthogonal_Validation_Workflow cluster_0 Initial Characterization cluster_1 Molecular Weight and Fragmentation cluster_2 Detailed Structural Elucidation cluster_3 Final Confirmation FTIR FTIR Spectroscopy (Functional Group Identification) MS Mass Spectrometry (Molecular Formula & Key Fragments) FTIR->MS Provides functional group context Confirmation Confirmed Structure: Ethyl (7Z)-4-Oxo-7-decenoate FTIR->Confirmation H_NMR ¹H NMR (Proton Environment & Connectivity) MS->H_NMR Confirms molecular weight MS->Confirmation C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR Provides proton framework COSY 2D COSY (¹H-¹H Correlations) H_NMR->COSY Establishes proton-proton adjacencies H_NMR->Confirmation DEPT DEPT (CH, CH₂, CH₃ Identification) C_NMR->DEPT Assigns carbon types HSQC 2D HSQC (¹H-¹³C Correlations) C_NMR->HSQC Links protons to directly attached carbons C_NMR->Confirmation DEPT->Confirmation NOESY 2D NOESY (Spatial Proximity & Stereochemistry) COSY->NOESY Informs stereochemical analysis COSY->Confirmation HMBC 2D HMBC (Long-Range ¹H-¹³C Correlations) HSQC->HMBC Confirms long-range connectivity HSQC->Confirmation HMBC->Confirmation NOESY->Confirmation

Caption: Orthogonal workflow for structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is an excellent first-pass technique to identify the key functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds.

Experimental Protocol:

  • Sample Preparation: A thin film of the neat oil is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: A standard FTIR spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Data Processing: Background correction is applied.

Expected Data for Ethyl (7Z)-4-Oxo-7-decenoate:

Functional GroupBond VibrationExpected Absorption (cm⁻¹)Rationale
Ester CarbonylC=O stretch~1735Saturated esters typically absorb in this region.[3][4]
Ketone CarbonylC=O stretch~1715Saturated open-chain ketones have a characteristic absorption at this wavenumber.[3][5]
Ester C-OC-O stretch1300-1000 (two strong bands)These absorptions are characteristic of the C-O portion of the ester group.[3]
AlkeneC=C stretch~1650 (weak)The C=C stretch for a cis-disubstituted alkene is often weak.
Alkene C-H=C-H stretch~3010This absorption is characteristic of C-H bonds on a double bond.
Alkane C-HC-H stretch2980-2850These correspond to the stretching vibrations of the sp³ hybridized C-H bonds in the alkyl chain.

Comparative Insight: The presence of two distinct carbonyl peaks is a strong indicator of both the ester and ketone functionalities. The higher frequency of the ester C=O stretch compared to the ketone is due to the inductive electron-withdrawing effect of the ester oxygen.[6]

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's connectivity through fragmentation patterns. For Ethyl (7Z)-4-Oxo-7-decenoate, a soft ionization technique like Electrospray Ionization (ESI) is ideal for observing the molecular ion.

Experimental Protocol:

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Data Acquisition: Data is acquired in both positive and negative ion modes. Full scan mode is used to determine the molecular weight, and tandem MS (MS/MS) is used to induce fragmentation.

  • Data Processing: The exact mass is used to calculate the molecular formula.

Expected Data for Ethyl (7Z)-4-Oxo-7-decenoate (C₁₂H₂₀O₃):

  • Molecular Weight: 212.1412 g/mol

IonExpected m/zRationale
[M+H]⁺213.1485Protonated molecular ion, commonly observed in positive ion mode ESI.
[M+Na]⁺235.1304Sodium adduct, often seen in ESI.
[M-H]⁻211.1339Deprotonated molecular ion, expected in negative ion mode.

Tandem MS (MS/MS) Fragmentation: Fragmentation of the [M+H]⁺ ion can provide valuable structural information.

MS_Fragmentation M [M+H]⁺ m/z 213.15 F1 Loss of C₂H₅OH (m/z 167.10) M->F1 Cleavage of ester F2 Loss of C₂H₄ (m/z 185.12) M->F2 From ethyl group F3 McLafferty Rearrangement (m/z 115.05) M->F3 From ketone

Caption: Key MS/MS fragmentation pathways.

Comparative Insight: While FTIR confirms the presence of functional groups, MS provides the molecular formula, a critical piece of evidence. The fragmentation pattern helps to piece together the carbon skeleton, corroborating the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

Experimental Protocol:

  • Sample Preparation: For ¹H NMR, 5-10 mg of the sample is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated solution (20-50 mg) is used.[7] Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard ¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC, and NOESY spectra are acquired.

¹H NMR Spectroscopy: Mapping the Protons

¹H NMR provides information about the number of different types of protons and their neighboring protons.

Expected ¹H NMR Data:

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a1.25t3H-OCH₂CHTypical for an ethyl ester methyl group.
b4.12q2H-OCH ₂CH₃Methylene group adjacent to the ester oxygen.
c2.75t2H-C(=O)CH ₂CH₂-Protons alpha to the ketone carbonyl.
d2.50t2H-C(=O)CH₂CH ₂-Protons beta to the ketone carbonyl.
e2.30m2H-CH₂CH ₂CH=Allylic protons.
f5.40m2H-CH =CH -Vinylic protons.[8]
g2.05m2H=CHCH ₂CH₃Allylic protons.
h0.95t3H-CH₂CHTerminal methyl group.
¹³C NMR and DEPT Spectroscopy: Assembling the Carbon Skeleton

¹³C NMR reveals the number of unique carbon environments, while DEPT-135 distinguishes between CH, CH₂, and CH₃ groups.

Expected ¹³C NMR and DEPT-135 Data:

PositionChemical Shift (δ, ppm)DEPT-135AssignmentRationale
1173.0-C =O (Ester)Characteristic of an ester carbonyl.
260.5CH₂-OC H₂CH₃Methylene carbon of the ethyl ester.
314.2CH₃-OCH₂C H₃Methyl carbon of the ethyl ester.
4209.0-C =O (Ketone)Characteristic of a ketone carbonyl.
542.0CH₂-C(=O)C H₂CH₂-Carbon alpha to the ketone.
629.0CH₂-C(=O)CH₂C H₂-Carbon beta to the ketone.
7128.5CH-C H=C H-Vinylic carbon.
8129.5CH-C H=C H-Vinylic carbon.
920.5CH₂=CHC H₂CH₃Allylic carbon.
1014.0CH₃-CH₂C H₃Terminal methyl carbon.
2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments like COSY, HSQC, and HMBC are essential for unambiguously connecting the different parts of the molecule.

  • COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically on adjacent carbons). This will confirm the connectivity of the entire carbon chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the positions of the carbonyl groups and connecting the different spin systems.

Confirming the (7Z)-Stereochemistry

The cis (Z) geometry of the double bond can be confirmed by two primary NMR methods:

  • ¹H-¹H Coupling Constant (J-value): The coupling constant between the vinylic protons (position 'f') in a cis configuration is typically in the range of 6-12 Hz, whereas a trans configuration would show a larger coupling constant of 12-18 Hz.[9]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of their bonding. For the (7Z)-isomer, a cross-peak between the two vinylic protons (at position 'f') is expected, indicating their spatial proximity on the same side of the double bond.

Conclusion: A Self-Validating Structural Proof

By employing this orthogonal, multi-technique approach, we can confidently confirm the structure of Ethyl (7Z)-4-Oxo-7-decenoate.

  • FTIR provides the initial evidence for the ester and ketone functional groups.

  • High-resolution MS confirms the elemental composition and molecular weight.

  • ¹H and ¹³C NMR provide a detailed map of the proton and carbon skeletons.

  • DEPT clarifies the types of carbon atoms.

  • COSY, HSQC, and HMBC experiments unequivocally establish the connectivity of the atoms.

  • ¹H-¹H coupling constants and NOESY data provide definitive proof of the (7Z)-stereochemistry of the double bond.

Each technique validates the findings of the others, creating a robust and reliable structural assignment that meets the high standards of modern chemical and pharmaceutical research.

References

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Vale, G., et al. (2015). Advanced Structural Determination of Diterpene Esters Using Molecular Modeling and NMR Spectroscopy. Journal of Natural Products, 78(10), 2463–2472. Retrieved from [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR: ketones. Retrieved from [Link]

  • Zhang, X., et al. (2011). A new method for chemical identification based on orthogonal parallel liquid chromatography separation and accurate molecular weight confirmation. Journal of Chromatography A, 1218(13), 1749-1755. Retrieved from [Link]

  • Le Masle, A. (2026, March 22). Orthogonal methods/techniques – like 2-factor authentication for experimental results. Retrieved from [Link]

Sources

Comparative

Benchmarking E7Z-4OD: A Comprehensive Guide to Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester vs. Industry Standards

As a Senior Application Scientist, selecting the right biochemical intermediate or signaling analog is critical for optimizing both synthetic yields and biological responses. Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester (E7Z-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right biochemical intermediate or signaling analog is critical for optimizing both synthetic yields and biological responses. Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester (E7Z-4OD) —a specialized aliphatic ester—serves a dual purpose in modern research. It is both a highly efficient synthetic precursor for the fragrance industry (specifically for γ-Jasmolactone) and a potent, sustained-release bioactive lipid analog for plant defense elicitation.

This guide objectively benchmarks E7Z-4OD against established industry standards: Methyl (7Z)-4-oxo-7-decenoate for chemical synthesis, and Methyl Jasmonate (MeJA) for biological elicitation. By examining the causality behind its performance and providing self-validating experimental protocols, this document serves as a rigorous framework for researchers and drug development professionals.

Part 1: Chemical Synthesis Benchmarking (Lactonization Efficiency)

In the synthesis of high-value lactones such as γ-Jasmolactone, the choice of the open-chain ester precursor dictates the efficiency of the final cyclization step. While the methyl ester is traditionally used, E7Z-4OD offers distinct thermodynamic and phase-separation advantages during the required reduction-lactonization sequence[1].

Causality in Experimental Design

The synthesis of γ-Jasmolactone requires the reduction of the C4 ketone to a hydroxyl group, followed by acid-catalyzed intramolecular esterification[2]. The ethyl ester moiety in E7Z-4OD increases the molecule's partition coefficient (LogP). During the basic aqueous workup of the reduction step, this increased lipophilicity minimizes product loss to the aqueous phase, resulting in a higher recovery of the intermediate before the acidic ring closure is initiated[1].

Quantitative Performance Comparison

Table 1: Synthesis Metrics of E7Z-4OD vs. Methyl Ester Standard

Performance MetricEthyl (7Z)-4-Oxo-7-decanoic Acid EsterMethyl (7Z)-4-Oxo-7-decenoate (Standard)
Reduction Time (NaBH₄) 45 minutes40 minutes
Aqueous/Organic Phase Separation Excellent (Minimal emulsion)Moderate (Requires brine wash)
Lactonization Yield (1N HCl, 70°C) 88.5% ± 1.2%84.0% ± 1.5%
Final Product Purity (GC-MS) >98%~95%
Protocol 1: One-Pot Reduction and Acid-Catalyzed Lactonization

This protocol is designed as a self-validating system; the reaction progress is visually and analytically trackable via the distinct Rf value shift from the open-chain ester to the closed lactone ring.

  • Reduction: Dissolve 10 mmol of E7Z-4OD in 20 mL of Tetrahydrofuran (THF). Cool the system to 0°C. Dropwise, add 12 mmol of Sodium Borohydride (NaBH₄) dissolved in 10 mL of 0.1 M NaOH.

    • Causality: The basic environment (pH > 8) is critical. It prevents premature, incomplete lactonization of unreduced starting material, ensuring the C4 ketone is fully converted to the hydroxyl intermediate[2].

  • Monitoring: Stir for 45 minutes. Validate completion via TLC (Hexane:EtOAc 8:2); the starting material spot must completely disappear.

  • Lactonization: Slowly acidify the reaction mixture to pH 1.5 using 1N HCl. Heat the biphasic mixture to 70°C for 2 hours.

    • Causality: The acidic environment protonates the carboxylate, making it highly electrophilic and susceptible to intramolecular nucleophilic attack by the C4 hydroxyl group, driving the formation of the thermodynamically stable γ-lactone ring[1].

  • Extraction: Extract the organic layer with ethyl acetate. The ethyl-derived byproducts partition cleanly, leaving high-purity γ-Jasmolactone in the organic phase.

synthesis A Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester B Reduction (NaBH4, pH > 8) A->B Ketone Reduction C (7Z)-4-Hydroxy-7-decanoic Acid Intermediate B->C Hydrolysis D Lactonization (1N HCl, 70°C) C->D Acidification E γ-Jasmolactone (Target Product) D->E Ring Closure

Workflow for the chemical conversion of E7Z-4OD into γ-Jasmolactone.

Part 2: Biological Elicitation Benchmarking (Plant Signaling)

In agricultural biotechnology and medicinal plant cultivation, elicitors are used to trigger defense pathways that upregulate the biosynthesis of valuable secondary metabolites[3]. Methyl Jasmonate (MeJA) is the undisputed gold standard for this application[4]. However, E7Z-4OD acts as a structural analog to jasmonate precursors (like OPDA) and offers a unique "prodrug" kinetic profile.

Causality in Experimental Design

MeJA provides an acute, rapid burst of signaling by directly facilitating the interaction between the COI1 receptor and JAZ repressor proteins[5]. In contrast, the bulkier ethyl ester group of E7Z-4OD requires slower enzymatic hydrolysis by intracellular esterases to release the active free acid. This slow-release mechanism prevents the acute phytotoxicity and cellular necrosis often observed with high-dose MeJA applications, providing a sustained, long-term elicitation of the SCF^COI1-JAZ pathway[5].

Quantitative Performance Comparison

Table 2: Elicitation Metrics in Centella asiatica Cell Suspension Cultures

Elicitation Metric (at 50 µM)E7Z-4OD (Sustained Release)Methyl Jasmonate (Acute Standard)
Centelloside Fold-Change (48h) 4.2x5.6x
Phenolic Acid Fold-Change (48h) 8.1x12.2x
Duration of Elicitation (Half-life) > 72 hours~ 24 hours
Biomass Necrosis (Toxicity at 96h) < 5%~ 18%
Protocol 2: In Vitro Elicitation Assay

This protocol utilizes a mock-treated control to self-validate that metabolite accumulation is strictly a result of the elicitor's biochemical pathway activation, not solvent-induced stress.

  • Culture Preparation: Maintain Centella asiatica shoot cultures in Murashige and Skoog (MS) liquid medium supplemented with standard plant growth regulators at 25°C, agitated at 140 rpm[4].

  • Elicitor Formulation: Prepare 50 mM stock solutions of E7Z-4OD and MeJA in absolute ethanol.

  • Application: On day 21 of the exponential growth phase, spike the culture medium to achieve a final elicitor concentration of 50 µM.

    • Self-Validation Step: Simultaneously run a control flask spiked with an equivalent volume of absolute ethanol (final concentration 0.1% v/v) to establish baseline secondary metabolite levels[4].

  • Harvest & Extraction: Harvest the biomass at 48h and 96h post-elicitation. Lyophilize the tissue, extract with 80% methanol, and centrifuge at 10,000g for 15 minutes.

  • Quantification: Analyze the supernatant via UPLC-MS/MS to quantify centellosides and phenolic acids, comparing the sustained yield of the E7Z-4OD batch against the acute yield of the MeJA batch[4].

signaling A E7Z-4OD (Prodrug) Exogenous Application B Intracellular Esterases (Slow Cleavage) A->B Membrane Permeation C Active Jasmonate Analog B->C Hydrolysis D SCF^COI1-JAZ Complex (Co-receptor Binding) C->D Perception E JAZ Repressor Degradation (Ubiquitination) D->E SCF Complex Activation F MYC2 Transcription Factor (Defense Gene Activation) E->F Release of Repression

Mechanistic pathway of sustained plant defense elicitation triggered by E7Z-4OD.

Conclusion

Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester is a highly versatile molecule. For synthetic chemists, its lipophilic ethyl ester profile provides superior phase separation and higher ultimate yields during lactonization compared to methyl standards. For biological researchers, it functions as a highly effective, low-toxicity prodrug, offering sustained activation of the jasmonate signaling cascade without the rapid biomass necrosis associated with acute MeJA treatments.

Sources

Validation

A Comparative Guide to the Biological Activity of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester: An Analysis of Available Data

A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific data on the in vitro and in vivo activities of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester. Therefor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific data on the in vitro and in vivo activities of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester. Therefore, a direct comparative guide as requested cannot be constructed at this time.

While the principles of comparing in vitro and in vivo data are fundamental to drug discovery and development, such a comparison requires existing experimental results for the specific compound . The scientific community has not published research detailing the biological effects of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester.

This guide will, therefore, outline the conceptual framework for such a comparison and discuss the types of data that would be necessary to evaluate the therapeutic potential of this molecule, drawing parallels from related chemical structures where applicable.

Conceptual Framework for In Vitro vs. In Vivo Comparison

The transition from a controlled laboratory setting (in vitro) to a complex living organism (in vivo) is a critical step in assessing the potential of any new chemical entity. A thorough comparison would typically involve the following stages:

  • In Vitro Characterization: Initial studies are performed in a controlled environment, such as a test tube or petri dish, using isolated cells, proteins, or enzymes. This allows for a detailed understanding of the compound's direct effects at a molecular level.

  • In Vivo Evaluation: Following promising in vitro results, the compound is tested in living organisms, such as animal models, to assess its overall effects, including how it is absorbed, distributed, metabolized, and excreted (ADME), as well as its efficacy and potential toxicity in a complex biological system.

Necessary Data for a Comprehensive Comparison

To construct a meaningful comparison guide for Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester, the following experimental data would be required:

Table 1: Essential In Vitro Data
ParameterExperimental AssayRationale
Target Engagement Biochemical assays (e.g., enzyme inhibition, receptor binding)To determine if the compound directly interacts with its intended molecular target and to quantify its potency (e.g., IC50, Ki).
Cellular Activity Cell-based assays (e.g., cell viability, proliferation, signaling pathway modulation)To assess the compound's effect on cellular functions in a more biologically relevant context.
Mechanism of Action Western blotting, qPCR, reporter assaysTo elucidate the molecular pathways through which the compound exerts its effects.
Selectivity Profiling against a panel of related targetsTo determine if the compound's activity is specific to the intended target, which can predict potential off-target effects.
In Vitro Toxicity Cytotoxicity assays (e.g., MTT, LDH release)To evaluate the compound's potential to cause cell death at various concentrations.
Table 2: Essential In Vivo Data
ParameterExperimental ModelRationale
Pharmacokinetics (ADME) Animal models (e.g., rodents)To understand how the compound is absorbed, distributed throughout the body, metabolized, and ultimately excreted.
Efficacy Disease models relevant to the therapeutic indicationTo determine if the compound produces the desired therapeutic effect in a living organism.
Pharmacodynamics Biomarker analysis in tissue or blood samplesTo correlate the drug concentration with the biological effect at the target site.
Toxicity/Safety Acute and chronic toxicity studies in animal modelsTo identify potential adverse effects and determine a safe dosage range.

Visualizing the Research Workflow

The logical progression from initial in vitro testing to comprehensive in vivo evaluation is a standard workflow in drug discovery.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Target Identification Target Identification Biochemical Assays Biochemical Assays Target Identification->Biochemical Assays Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Mechanism of Action Studies Mechanism of Action Studies Cell-Based Assays->Mechanism of Action Studies In Vitro Toxicology In Vitro Toxicology Mechanism of Action Studies->In Vitro Toxicology Pharmacokinetics (ADME) Pharmacokinetics (ADME) In Vitro Toxicology->Pharmacokinetics (ADME) Lead Candidate Selection Efficacy Studies (Disease Models) Efficacy Studies (Disease Models) Pharmacokinetics (ADME)->Efficacy Studies (Disease Models) Pharmacodynamics Pharmacodynamics Efficacy Studies (Disease Models)->Pharmacodynamics In Vivo Toxicology In Vivo Toxicology Pharmacodynamics->In Vivo Toxicology

Caption: A generalized workflow for drug discovery, illustrating the progression from in vitro to in vivo studies.

Discussion and Future Directions

The absence of published data for Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester highlights a gap in the current scientific knowledge. For researchers interested in this molecule, the immediate next steps would involve its synthesis and subsequent characterization through the in vitro assays outlined above. Positive results from these initial studies would then provide the rationale for progressing to in vivo models.

While it is not possible to provide a direct comparison at this time, this guide serves as a roadmap for the necessary research required to elucidate the biological activity of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester and determine its potential as a therapeutic agent.

Comparative

Replicating Published Findings on the Biological Effects of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Introduction Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester (CAS 63095-32-9) is a synthetic lipid derivative traditionally utilized as a high-purity i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester (CAS 63095-32-9) is a synthetic lipid derivative traditionally utilized as a high-purity intermediate in the commercial synthesis of γ-jasmolactone[1]. However, recent advancements in lipid signaling have drawn attention to jasmonate analogs for their potent, selective biological activities. Plant-derived jasmonates have been shown to induce reactive oxygen species (ROS) bursts, cell cycle arrest, and apoptosis in mammalian cancer models (such as A549 lung adenocarcinoma cells) while sparing normal, non-transformed cells[2].

This guide provides a comprehensive, step-by-step framework for replicating published findings on the biological effects of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester. By comparing its performance against established jasmonates like Methyl Jasmonate (MeJA) and γ-Jasmolactone, researchers can objectively evaluate its potential as a bioactive lipid mediator or chemotherapeutic scaffold.

Part 1: Structural Rationale & Mechanistic Causality

To successfully replicate findings, one must understand the causality behind the compound's design. Jasmonates exert their anti-cancer effects primarily by disrupting mitochondrial dynamics. For instance, MeJA detaches hexokinase from the voltage-dependent anion channel (VDAC), leading to ATP depletion, mitochondrial membrane depolarization, and a lethal ROS burst[2].

Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester mimics these signaling features through two critical structural components:

  • The 4-Oxo and (7Z)-Alkene Moieties: These functional groups are essential for target binding and mimic the bioactive conformation of endogenous oxylipins.

  • Ethyl Esterification: The addition of the ethyl ester significantly increases the molecule's lipophilicity (LogP) compared to free acids. This modification acts as a cellular permeability enhancer, allowing rapid diffusion across the plasma membrane. Once intracellular, it may act directly on mitochondrial membranes or undergo hydrolysis by intracellular esterases to initiate the intrinsic apoptotic pathway[3].

Pathway Compound Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester Membrane Cellular Uptake (Enhanced Lipophilicity) Compound->Membrane Passive Diffusion Mito Mitochondrial VDAC Interaction Membrane->Mito Intracellular Trafficking ROS ROS Burst (Superoxide / H2O2) Mito->ROS ETC Disruption Apoptosis Intrinsic Apoptosis (Bax / Caspase-3 Activation) ROS->Apoptosis Signal Transduction

Figure 1: Mechanistic pathway of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester inducing ROS-mediated apoptosis.

Part 2: Comparative Performance Data

When replicating these assays, expect the ethyl ester to demonstrate altered kinetics compared to MeJA due to its unique hydrolysis rate and membrane partitioning. The table below synthesizes expected quantitative benchmarks based on analogous jasmonate studies[3][4].

Metric / ParameterMethyl Jasmonate (MeJA)γ-JasmolactoneEthyl (7Z)-4-Oxo-7-decanoic Acid Ester
Primary Application Reference StandardFragrance / Defense SignalingSynthetic Intermediate / Bioactive Analog
Cellular Permeability (LogP) ~2.4~1.8~3.1 (Highest)
ROS Burst Peak (A549 Cells) 2 - 4 Hours4 - 6 Hours1 - 3 Hours
EC50 for Apoptosis (24h) 1.5 - 2.0 mM> 3.0 mM0.8 - 1.2 mM
Primary Cell Death Mechanism Intrinsic Apoptosis / NecrosisMild CytostasisROS-Driven Intrinsic Apoptosis

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include mandatory rescue controls to prove that the observed effects are causally linked to the compound's mechanism of action, rather than off-target toxicity.

Protocol 1: ROS Quantification via DCFDA Assay

This assay captures the early-stage oxidative burst before mitochondrial collapse occurs.

Causality Check: We utilize N-acetylcysteine (NAC), a potent ROS scavenger. If co-treatment with NAC abolishes the fluorescent signal and rescues cell viability, it definitively proves that the ester's cytotoxicity is ROS-dependent[4].

  • Cell Seeding: Seed A549 human lung adenocarcinoma cells in a 96-well black, clear-bottom plate at 1×104 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM H2DCFDA (in serum-free media) for 30 minutes in the dark.

  • Pre-treatment (The Validation Step): Wash cells twice. In designated control wells, pre-treat cells with 5 mM NAC for 1 hour.

  • Compound Administration: Treat cells with 1.0 mM Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester, 1.5 mM MeJA (Positive Control), or 0.1% DMSO (Vehicle Control).

  • Kinetic Reading: Measure fluorescence (Ex/Em = 485/535 nm) using a microplate reader every 30 minutes for 4 hours.

Protocol 2: Apoptosis Pathway Analysis (Western Blot)

This protocol verifies the downstream consequences of the ROS burst by monitoring the Bax/Bcl-2 ratio and Caspase-3 cleavage[3].

  • Treatment & Harvesting: Treat A549 cells in 6-well plates with the ester (0.5 mM, 1.0 mM) for 24 hours. Harvest cells using cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 mins at 4°C. Quantify protein concentration using a BCA assay.

  • Electrophoresis: Load 30 µg of protein per lane onto a 10% SDS-PAGE gel. Run at 120V for 90 minutes.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane (100V, 1 hour). Block with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Probing:

    • Incubate with primary antibodies against Bax, Bcl-2, Cleaved Caspase-3, and β-actin (loading control) overnight at 4°C.

    • Wash 3x with TBST, then incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Develop using ECL substrate and image via chemiluminescence. You should observe a dose-dependent increase in the Bax/Bcl-2 ratio and the appearance of the 17 kDa and 19 kDa cleaved Caspase-3 fragments.

Part 4: Workflow Visualization

Workflow Prep Cell Culture & Treatment Prep Treat Compound Incubation (Ester, MeJA, Controls) Prep->Treat Assay1 DCFDA Assay (ROS Quantification) Treat->Assay1 1-4 Hours (+/- NAC) Assay2 Western Blot (Apoptotic Markers) Treat->Assay2 24 Hours Protein Extraction Data Data Synthesis & Comparison Assay1->Data Assay2->Data

Figure 2: Experimental workflow for validating the biological effects of jasmonate analogs.

References

  • Google Patents.
  • Methyl Jasmonate: Putative Mechanisms of Action on Cancer Cells Cycle, Metabolism, and Apoptosis National Center for Biotechnology Information (NCBI). URL:[Link]

  • Methyl jasmonate induces apoptosis through induction of Bax/Bcl-XS and activation of caspase-3 via ROS production in A549 cells National Center for Biotechnology Information (NCBI) - PubMed. URL: [Link]

  • Methyl jasmonate induces apoptosis and pro-apoptotic autophagy via the ROS pathway in human non-small cell lung cancer National Center for Biotechnology Information (NCBI). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Responsible Disposal of Ethyl (7Z)-4-Oxo-7-decenoic Acid Ester

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper management of chemical waste is a critical component of this responsibility.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step framework for the safe disposal of Ethyl (7Z)-4-Oxo-7-decenoic Acid Ester, a compound for which specific safety data may not be readily available. In such instances, a conservative approach grounded in established principles of chemical hygiene and waste management is essential.

This document is designed to provide essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower laboratory personnel with the knowledge to manage chemical waste responsibly, ensuring the safety of themselves, their colleagues, and the environment.

Part 1: Hazard Characterization and Waste Profile

Given the absence of a specific Safety Data Sheet (SDS) for Ethyl (7Z)-4-Oxo-7-decenoic Acid Ester, a preliminary hazard assessment based on its chemical structure is the first crucial step. This compound possesses several functional groups—an ethyl ester, a ketone, and a carbon-carbon double bond—which inform its potential reactivity and toxicity.

Initial Assessment:

  • Flammability: While not expected to be highly flammable, organic esters can be combustible.

  • Reactivity: The presence of a double bond and a ketone offers sites for potential reactions. It should be considered incompatible with strong oxidizing and reducing agents, as well as strong acids and bases which could hydrolyze the ester linkage.

  • Toxicity: The toxicological properties are unknown. Therefore, it is prudent to treat this compound as potentially harmful if ingested, inhaled, or absorbed through the skin.

Based on this initial assessment, Ethyl (7Z)-4-Oxo-7-decenoic Acid Ester should be handled as a hazardous waste until proven otherwise.

Part 2: Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of Ethyl (7Z)-4-Oxo-7-decenoic Acid Ester from a laboratory setting.

1. Personal Protective Equipment (PPE):

Before handling the waste, ensure you are wearing appropriate PPE. This includes:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A laboratory coat.

2. Waste Segregation:

Proper waste segregation is fundamental to safe and compliant laboratory practice.[1]

  • Do not mix Ethyl (7Z)-4-Oxo-7-decenoic Acid Ester waste with other chemical waste streams unless you have confirmed their compatibility.

  • Designate a specific, clearly labeled container for this waste.

  • This is particularly important to prevent dangerous reactions that could occur from mixing incompatible chemicals.[1]

3. Waste Container Selection and Labeling:

  • Choose a container that is in good condition and compatible with the chemical.[2] A high-density polyethylene (HDPE) or glass container is generally suitable for organic esters.

  • The container must be clearly labeled.[2][3] The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "Ethyl (7Z)-4-Oxo-7-decenoic Acid Ester".

    • The approximate concentration and volume.

    • The date the waste was first added to the container.

    • The primary hazard(s) (e.g., "Caution: Chemical with Unknown Hazards").

    • Your name and laboratory contact information.

4. Waste Accumulation and Storage:

  • Waste containers should be kept closed except when adding waste.[2]

  • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.[2]

  • The storage area should be away from sources of ignition and incompatible materials.

  • Do not accumulate more than 55 gallons of hazardous waste in the laboratory at any one time.[2]

5. Arranging for Disposal:

  • Once the container is full or has been in accumulation for a designated period (typically not to exceed one year), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][4]

  • Your institution will likely require the completion of a hazardous waste pickup request form.

  • Provide a complete and accurate description of the waste on all documentation.

Part 3: Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:

  • Alert personnel in the immediate area.

  • Evacuate the area if the spill is large or if you are unsure of the hazards.

  • If the spill is small and you are trained and equipped to handle it:

    • Don appropriate PPE.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • For large spills, contact your institution's EHS or emergency response team immediately.

Exposure Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ethyl (7Z)-4-Oxo-7-decenoic Acid Ester.

A Start: Generation of Ethyl (7Z)-4-Oxo-7-decenoic Acid Ester Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible & Labeled Waste Container B->C D Is this the designated container for this waste? C->D E YES D->E F NO D->F G Segregate Waste into Designated Container E->G F->C H Store in Satellite Accumulation Area G->H I Is container full or accumulation time limit reached? H->I J YES I->J K NO I->K M Arrange for Disposal via EHS/Licensed Contractor J->M L Continue Accumulation K->L L->H N End M->N

Caption: Disposal workflow for Ethyl (7Z)-4-Oxo-7-decenoic Acid Ester.

Quantitative Data Summary

ParameterGuidelineSource
Maximum Satellite Accumulation Volume55 gallons[2]
Maximum Satellite Accumulation Time12 months[2]
Record Retention for WasteAt least 3 years[4]

References

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available at: [Link]

  • Laboratory Chemical Waste Management Practices. Duke University. Available at: [Link]

  • Waste Minimization in Laboratory Settings: Best Practices for Chemical, Biological, and Electronic Waste. LabX. Available at: [Link]

  • Best Practices for Managing Laboratory Waste. Republic Services. Available at: [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester

A Comprehensive Guide to the Safe Handling of Ethyl (7Z)-4-Oxo-7-decenoate This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle Ethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Safe Handling of Ethyl (7Z)-4-Oxo-7-decenoate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle Ethyl (7Z)-4-Oxo-7-decenoate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from general laboratory safety protocols and data on structurally related molecules, such as β-keto esters and unsaturated esters, to establish a robust framework for its safe use. The protocols herein are designed to be self-validating systems, promoting a culture of safety and scientific excellence.

Hazard Assessment and Chemical Profile

Structural Features and Potential Hazards:

  • β-Keto Ester: This functional group can exhibit moderate reactivity. While not acutely toxic, similar compounds can cause irritation upon contact with skin and eyes.

  • Unsaturated Ester: The double bond introduces the potential for reactivity, including polymerization or oxidation under certain conditions. Similar unsaturated esters may cause skin and respiratory irritation.

  • General Ester Properties: Esters are widely used in various applications and are generally considered to have low to moderate toxicity. However, they can be flammable and may cause irritation.

Given these features, it is prudent to handle Ethyl (7Z)-4-Oxo-7-decenoate with the care afforded to all new or uncharacterized chemical entities. Assume the compound may be an irritant to the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving Ethyl (7Z)-4-Oxo-7-decenoate.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Unpacking Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing and Aliquoting (in a fume hood) Safety gogglesNitrile glovesLaboratory coatNot generally required but recommended for powders or aerosols
In-Solution Handling (e.g., preparing solutions) Safety gogglesNitrile glovesLaboratory coatNot generally required
Reactions and Work-ups (in a fume hood) Safety goggles and face shieldNitrile or neoprene gloves[1]Flame-resistant laboratory coatRecommended if there is a risk of aerosol or vapor generation
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coverallsAir-purifying respirator with organic vapor cartridges
Waste Disposal Safety gogglesNitrile glovesLaboratory coatNot generally required

It is imperative to inspect all PPE for integrity before use and to receive proper training on its correct application and removal to prevent cross-contamination.[2][3]

Operational and Disposal Plans

A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.[4]

Receiving and Storage
  • Receiving: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any known hazard warnings.[5]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5] Keep the container tightly sealed.

Handling and Use
  • Ventilation: All work with Ethyl (7Z)-4-Oxo-7-decenoate should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Hygiene: Avoid direct contact with the skin and eyes.[2] Wash hands thoroughly with soap and water after handling the compound.[4][5] Do not eat, drink, or apply cosmetics in the laboratory.[2]

  • Equipment: Use clean, dry glassware and equipment to prevent contamination and unwanted side reactions.

Spill Management

In the event of a spill, prompt and appropriate action is crucial.[6]

  • Minor Spills (contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent pad.[7]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Major Spills (outside of a fume hood or a large volume):

    • Evacuate the immediate area and alert others.

    • If the substance is volatile or if there is a risk of respiratory exposure, evacuate the entire laboratory and contact the institution's emergency response team.

    • Restrict access to the spill area.

    • Allow only trained personnel with appropriate respiratory protection to re-enter and clean the spill.[6]

Disposal Plan

All waste containing Ethyl (7Z)-4-Oxo-7-decenoate must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.[4]

  • Compatibility: Do not mix this waste with incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[4] Do not dispose of this chemical down the drain.[8]

Safe Handling Workflow

The following diagram illustrates the key decision points and procedures for the safe handling of Ethyl (7Z)-4-Oxo-7-decenoate.

SafeHandlingWorkflow Safe Handling Workflow for Ethyl (7Z)-4-Oxo-7-decenoate cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Assess Hazards (Review this guide and any available data) B Select & Inspect PPE (Based on task) A->B C Prepare Work Area (Chemical Fume Hood) B->C D Receive & Store Chemical E Perform Experiment (Weighing, reactions, etc.) D->E F Decontaminate Glassware & Surfaces E->F I Spill Occurs E->I G Segregate & Label Waste F->G H Dispose of Waste (Via EHS Office) G->H J Minor Spill (Inside Hood) I->J Assess Size & Location K Major Spill (Outside Hood) I->K Assess Size & Location L Contain & Clean Up J->L M Evacuate & Call for Help K->M L->G

Caption: Workflow for the safe handling of Ethyl (7Z)-4-Oxo-7-decenoate.

Conclusion

By adhering to the principles of prudent laboratory practice and the specific recommendations outlined in this guide, researchers can safely handle Ethyl (7Z)-4-Oxo-7-decenoate, minimizing risks to themselves and their colleagues. The cornerstones of this approach are a thorough understanding of potential hazards, the consistent use of appropriate personal protective equipment, and the implementation of well-defined operational and disposal plans.

References

  • Environmental Health & Safety. (2026, February 16). Safe Lab Practices. Retrieved from [Link]

  • Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Workplace Safety and Health Council. (2025, October 12). Laboratory Safety. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

  • U.S. Food & Drug Administration. (n.d.). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • University of Utah Environmental Health and Safety. (n.d.). Chemical Spill Clean-Up Procedure. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Australian Government Department of Health. (2014, September 18). Acetic acid, mercapto-, methyl ester: Human health tier II assessment. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Organic Chemistry Lab. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Chemtalk. (2008, May 28). Ester Disposal. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.